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  • Product: Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride
  • CAS: 1177346-98-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, a key inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, a key intermediate in pharmaceutical research. The synthesis is presented with a focus on the underlying chemical principles, practical experimental details, and safety considerations, reflecting the expertise of a Senior Application Scientist.

Introduction and Strategic Overview

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The core structure combines a benzoic acid ester, a sulfonamide linker, and a piperazine moiety, features commonly found in bioactive molecules.[1] The piperazine and sulfonamide groups, in particular, are recognized as privileged scaffolds due to their favorable pharmacological properties.[1][2]

The synthesis of this compound is conceptually straightforward, relying on the robust and well-established formation of a sulfonamide bond. The overall strategy involves two key transformations:

  • Preparation of an activated sulfonyl precursor: This typically involves the conversion of a suitable benzoic acid derivative into a highly reactive sulfonyl chloride.

  • Nucleophilic substitution with piperazine: The sulfonyl chloride is then reacted with piperazine to form the desired sulfonamide linkage.

A critical consideration in this synthesis is the symmetrical nature of piperazine. To prevent undesired double substitution, which would lead to the formation of a dimeric impurity, a common and effective strategy is the use of a mono-protected piperazine derivative, such as N-Boc-piperazine.[3] This protecting group strategy ensures that only one of the piperazine nitrogens is available for reaction, allowing for controlled mono-substitution.[3] The protecting group is then removed in a subsequent step to yield the free secondary amine, which can then be protonated to form the final hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Methyl 4-methylbenzoate B Methyl 4-(bromomethyl)benzoate A->B Benzylic Bromination C Sulfonamide Precursor B->C Nucleophilic Substitution with Sulfonamide Source D Methyl 4-(piperazin-1-ylsulfonyl)benzoate C->D Reaction with Piperazine E Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride D->E HCl Salt Formation

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step procedures for a plausible synthetic route to Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. The synthesis is presented in two main stages: the preparation of the key intermediate, methyl 4-(chlorosulfonyl)benzoate, and its subsequent reaction with piperazine followed by salt formation.

Stage 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

The preparation of the sulfonyl chloride intermediate is a critical step. A common method for this transformation is the chlorosulfonation of a suitable aromatic precursor. In this case, starting from methyl benzoate, chlorosulfonic acid can be used to introduce the sulfonyl chloride group at the para position.

Reaction Scheme:

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl gas.

  • To the flask, add methyl benzoate (1.0 eq).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.

Causality and Expertise:

  • The use of an excess of chlorosulfonic acid drives the reaction to completion.

  • Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to control the exothermic reaction and prevent the formation of side products.

  • Quenching the reaction on ice serves to hydrolyze any remaining chlorosulfonic acid and precipitate the less water-soluble product.

  • Washing with cold water removes any water-soluble impurities and residual acid.

Stage 2: Synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

This stage involves the nucleophilic substitution of the sulfonyl chloride with piperazine, followed by the formation of the hydrochloride salt. To ensure mono-substitution, N-Boc-piperazine is used.

Reaction Scheme:

Experimental Protocol:

Step 2a: Sulfonamide Formation

  • In a round-bottom flask, dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) and N-Boc-piperazine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the mixture to act as an acid scavenger.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected intermediate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Step 2b: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-protected intermediate in a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (typically 4M in dioxane or a saturated solution in the chosen solvent).

  • Stir the mixture at room temperature for 1-4 hours. The product will often precipitate as the hydrochloride salt.

  • Monitor the deprotection by TLC.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation and then filtered.

  • Dry the final product, Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, under vacuum.

Causality and Expertise:

  • The use of N-Boc-piperazine is a key strategic decision to prevent the formation of the di-substituted byproduct.[3]

  • A tertiary amine base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the piperazine and render it non-nucleophilic.

  • The aqueous workup is designed to remove the tertiary amine hydrochloride salt and any unreacted starting materials.

  • Acidic conditions are required for the removal of the Boc protecting group. The use of HCl in this step conveniently leads to the in-situ formation of the desired hydrochloride salt.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 4-(chlorosulfonyl)benzoateC₈H₇ClO₄S234.66Solid
N-Boc-piperazineC₉H₁₈N₂O₂186.25Solid
Methyl 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoateC₁₇H₂₄N₂O₆S384.45Solid
Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochlorideC₁₂H₁₇ClN₂O₄S320.79[5]Solid

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.[6]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6][7]

Reagent-Specific Hazards:

  • Chlorosulfonic acid: Highly corrosive and reacts violently with water. It causes severe burns to the skin and eyes and is toxic if inhaled.[7] Handle with extreme caution.

  • Methyl 4-(chlorosulfonyl)benzoate: Corrosive and can cause severe skin burns and eye damage.[7]

  • Piperazine and its derivatives: Can be irritating to the skin, eyes, and respiratory system.

  • Triethylamine/DIPEA: Flammable and corrosive liquids with strong odors.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., sulfonyl, ester, amine).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a multi-step process that can be achieved through well-established synthetic methodologies. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the chlorosulfonation step, and the strategic use of a protecting group to ensure mono-substitution of the piperazine ring. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to produce this valuable intermediate with high purity and in good yield.

References

  • Organic Syntheses Procedure, "4-Cyano-2-methoxybenzenesulfonyl Chloride".
  • Fisher Scientific, "4-(Chlorosulfonyl)benzoic acid Safety Data Sheet".
  • ChemicalBook, "4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis".
  • Bungard, C. J., et al. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS medicinal chemistry letters 8.12 (2017): 1346-1351.
  • Sigma-Aldrich, "4-Chlorobenzoic acid Safety Data Sheet".
  • Tokyo Chemical Industry, "4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride Safety Data Sheet".
  • Cayman Chemical, "1-(4-Chlorobenzhydryl)piperazine Safety Data Sheet".
  • PrepChem, "Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate".
  • Google Patents, "Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate".
  • BenchChem, "Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chlorobenzenesulfonic Acid".
  • FAQ, "How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?".
  • Molecules, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry".
  • ECHA, "methyl 4-(piperazin-1-yl)benzoate hydrochloride".
  • Sapphire Bioscience, "Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride".
  • PrepChem, "Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride".
  • PLOS ONE, "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity".
  • Google Patents, "Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride".
  • NextSDS, "Methyl 4-(piperazin-1-yl)benzoate — Chemical Substance Information".
  • Semantic Scholar, "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety".
  • ChemScene, "Methyl 4-[(piperazin-1-yl)methyl]benzoate".
  • Sigma-Aldrich, "Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate".
  • Organic Syntheses Procedure, "Benzenesulfonyl chloride".
  • Asian Journal of Chemistry, "Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes".
  • ChemicalBook, "4-CARBAMOYLMETHOXY-BENZENESULFONYL CHLORIDE".
  • SlidePlayer, "Preparation of Methyl Benzoate".
  • BenchChem, "Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol".
  • Acta Crystallographica Section E, "4-(Methylsulfonyl)piperazin-1-ium chloride".
  • Sigma-Aldrich, "4-chlorosulfonyl-benzoic acid methyl ester".
  • MDPI, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023".
  • Google Patents, "Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone".
  • BenchChem, "Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis".
  • OSTI.GOV, "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors (Journal Article)".
  • Journal of Pharmaceutical and Biomedical Analysis, "Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid".
  • Google Patents, "Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride".

Sources

Exploratory

Technical Whitepaper: Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a highly versatile intermediate that perfectly balances reactivity and stability. By incorporating a sulfonamide linkage, a basic piperazine ring, and a protected carboxylic acid (methyl ester), this compound serves as a foundational scaffold for synthesizing a wide array of biologically active molecules, including Phosphodiesterase 5 (PDE5) inhibitors, Glucocerebrosidase (GC) modulators, and G-protein coupled receptor (GPCR) ligands.

This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental protocols designed for rigorous drug development workflows.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of this building block is critical for optimizing reaction conditions and storage. The compound is isolated as a hydrochloride salt, which is a deliberate design choice rather than a mere convention.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride
CAS Registry Number 1177346-98-3[1]
Molecular Formula C₁₂H₁₇ClN₂O₄S[1]
Molecular Weight 320.79 g/mol [2]
MDL Number MFCD09033845[2]
SMILES String Cl.COC(C1=CC=C(S(N2CCNCC2)(=O)=O)C=C1)=O[2]
Typical Purity ≥ 95.0%[1]
Storage Conditions 4°C (Desiccated)[3]
Mechanistic Rationale of the Scaffold
  • The Hydrochloride Salt : The free base of a secondary amine is prone to atmospheric oxidation and can participate in undesired auto-aminolysis (attacking its own ester group). The HCl salt locks the piperazine nitrogen in a protonated, non-nucleophilic state, ensuring long-term shelf stability at 4°C[3].

  • The Methyl Ester : The methyl ester serves as a robust, orthogonal protecting group. Unlike a tert-butyl ester, which would be cleaved under acidic conditions, the methyl ester remains perfectly intact during the acidic deprotection of Boc-piperazine precursors. It can later be selectively saponified (e.g., using LiOH) to yield a free carboxylic acid for amide coupling.

  • The Sulfonylpiperazine Core : The sulfonamide group provides a strong hydrogen bond acceptor with a highly stable metabolic profile. The piperazine ring introduces a basic nitrogen that can be functionalized to tune lipophilicity and target binding affinity.

Synthetic Methodologies & Orthogonal Deprotection

The synthesis of this building block relies on orthogonal protection strategies. The workflow below illustrates the standard pathway from the electrophilic sulfonyl chloride to the final hydrochloride salt.

SynthesisWorkflow SM Methyl 4-(chlorosulfonyl)benzoate (Electrophile) Intermediate Boc-Protected Intermediate (Stable Ester) SM->Intermediate Nucleophilic Substitution Reagent Boc-Piperazine + DIPEA in DCM (0°C to RT) Reagent->Intermediate Base Catalysis Product Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl (Final Salt) Intermediate->Product Boc Deprotection (Ester Intact) Acid 4N HCl in Dioxane (Anhydrous Cleavage) Acid->Product Salt Formation

Fig 1: Orthogonal synthesis workflow highlighting the preservation of the methyl ester.

Protocol 1: Synthesis of the Building Block

This protocol outlines the generation of the hydrochloride salt, emphasizing anhydrous conditions to prevent ester hydrolysis.

  • Sulfonylation : Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add mono-Boc-protected piperazine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Note: DIPEA is selected over triethylamine because its steric bulk minimizes nucleophilic competition, preventing side reactions with the highly reactive sulfonyl chloride.

  • Workup : After stirring at room temperature for 4 hours, wash the organic layer sequentially with 1M aqueous HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Anhydrous Deprotection : Dissolve the intermediate in a minimum volume of anhydrous DCM and add (10 eq)[4]. Stir at room temperature for 2 hours.

    • Causality Note: Anhydrous HCl is critical. Using aqueous HCl (like concentrated hydrochloric acid) would risk premature hydrolysis of the methyl ester.

  • Isolation : Add cold diethyl ether to precipitate the product. Filter the resulting white solid and dry under high vacuum to yield Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride.

Self-Validating System : Monitor step 3 via Thin Layer Chromatography (TLC). The starting intermediate is UV-active but ninhydrin-negative. Successful deprotection will yield a baseline spot (the salt) that stains intensely purple with ninhydrin, providing immediate visual confirmation of Boc removal without ester degradation.

Pharmacological Applications: The Sulfonylpiperazine Pharmacophore

The piperazin-1-ylsulfonyl moiety is a privileged structure in drug discovery. It is prominently featured in the synthesis of [5] and is a core component of PDE5 inhibitors such as sildenafil and [6][7].

BiologicalPathway Drug Sulfonylpiperazine Derivative Target PDE5 Enzyme (Inhibited) Drug->Target Competitive Binding Substrate cGMP (Accumulation) Target->Substrate Prevents Hydrolysis Effector PKG (Activated) Substrate->Effector Allosteric Activation

Fig 2: Pharmacological cascade of sulfonylpiperazine-derived PDE5 inhibitors.

When integrated into a larger scaffold, the piperazine ring often acts as a solvent-exposed solubilizing group, while the sulfonamide oxygens engage in critical hydrogen bonding with target kinase hinge regions or phosphodiesterase active sites.

Downstream Functionalization: N-Alkylation

To utilize this building block, the secondary amine must be selectively functionalized. The following protocol details the N-alkylation of the piperazine ring, a common step in generating target ligands.

Protocol 2: Selective N-Alkylation
  • Free-Basing : Suspend Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered K₂CO₃ (3.0 eq).

    • Causality Note: K₂CO₃ provides a mild, heterogeneous basic environment. It is strong enough to liberate the free amine from the HCl salt and neutralize the acid generated during alkylation, but mild enough to prevent saponification of the methyl ester.

  • Alkylation : Add the desired alkyl halide (e.g., 1-bromopropane, 1.1 eq) and heat the mixture to 60°C overnight[7].

  • Workup : Evaporate the DMF under reduced pressure. Partition the residue between water and DCM. Extract the aqueous layer twice with DCM, dry the combined organics over MgSO₄, and concentrate.

Self-Validating System : Analyze the crude mixture via LC-MS. Because the starting material is a secondary amine, it will cleanly convert to the tertiary amine. The mass shift will correspond exactly to the addition of the alkyl group, and the absence of a double-alkylation mass peak confirms the controlled nature of the reaction.

References

  • European Journal of Medicinal Chemistry. "Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity." DOI: 10.1016/j.ejmech.2010.01.027. Available at: [Link]

  • Google Patents (CN105777669A). "Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • ACS Medicinal Chemistry Letters. "Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation." DOI: 10.1021/acsmedchemlett.8b00364. Available at: [Link]

  • New Drug Approvals. "Mirodenafil Synthesis and Intermediates." Available at: [Link]

Sources

Exploratory

Stability of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride under various conditions

An In-depth Technical Guide to the Stability of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, a compound of interest in pharmaceutical research and development. Given the limited publicly available stability data for this specific molecule, this document synthesizes information based on the known reactivity of its constituent functional groups—a methyl ester, a sulfonamide, and a piperazine ring—within the framework of established international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways and outlining a robust strategy for stability testing.

Introduction: Understanding the Molecule and the Imperative for Stability Testing

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a chemical entity with potential applications in the pharmaceutical industry.[1][2][3] Its structure, featuring a sulfonamide linkage, a piperazine moiety, and a methyl benzoate group, suggests a multifaceted chemical behavior. The hydrochloride salt form indicates that the basic piperazine nitrogen is protonated, which can influence its solubility and pH in aqueous solutions.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[4][5] This is a critical component of drug development, as it establishes a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[5] For Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, understanding its stability profile is paramount for ensuring its quality, safety, and efficacy in any potential therapeutic application.

This guide will delve into the theoretical and practical aspects of assessing the stability of this molecule, drawing upon established principles of organic chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[6][7]

Predicted Degradation Pathways: A Functional Group Analysis

The stability of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride can be predicted by examining the lability of its core functional groups under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[8] For the title compound, two primary sites are susceptible to hydrolysis: the methyl ester and the sulfonamide bond.

  • Ester Hydrolysis: The methyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding 4-(piperazin-1-ylsulfonyl)benzoic acid and methanol.[9][10] This reaction is often catalyzed by hydronium or hydroxide ions. The rate of hydrolysis is also dependent on temperature.[10]

  • Sulfonamide Hydrolysis: Sulfonamides are generally more resistant to hydrolysis than esters or amides.[11] However, under forcing conditions such as strong acids or bases at elevated temperatures, the S-N bond can cleave.[11] This would lead to the formation of 4-(methoxycarbonyl)benzenesulfonic acid and piperazine.

Oxidative Degradation

The piperazine moiety, specifically the nitrogen atoms, can be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides or other oxidative degradation products. The presence of trace metals can also catalyze oxidative degradation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical degradation.[12] Aromatic compounds and those with heteroatoms like nitrogen and sulfur can absorb UV light, leading to the formation of reactive excited states. For Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, potential photolytic degradation could involve cleavage of the sulfonamide bond or degradation of the piperazine ring.[12][13] Photostability testing is a crucial part of stability studies as per ICH Q1B guidelines.[5][6]

Thermal Degradation

Thermal stability is a critical parameter, especially for determining appropriate storage and handling conditions.[14] At elevated temperatures, the molecule may undergo desulfonation or decomposition of the piperazine ring.[15][16] The melting point of a substance can provide an initial indication of its thermal stability.

A Strategic Approach to Stability Testing: Following ICH Guidelines

A comprehensive stability testing program for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride should be designed and executed in accordance with ICH guidelines.[4][6][7] This involves both forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18][19] These studies also help in developing and validating a stability-indicating analytical method. The recommended stress conditions are:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80 °C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Photostability: Exposure to a light source according to ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Thermal Degradation (Solid State): Dry heat at a temperature below the melting point (e.g., 105 °C).

  • Thermal Degradation (Solution): Heating the drug solution at elevated temperatures.

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[5] The storage conditions are dictated by the climatic zone where the drug will be marketed.[21]

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[21]

Experimental Protocols: A Practical Guide

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study.[5][22] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[23][24]

Workflow for Method Development:

G cluster_0 Method Development Workflow Initial Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Forced Degradation Perform Forced Degradation Studies Initial Conditions->Forced Degradation 1. Sample Analysis Analyze Stressed Samples Forced Degradation->Sample Analysis 2. Peak Purity Assess Peak Purity of API Sample Analysis->Peak Purity 3. Method Optimization Optimize Method for Resolution Peak Purity->Method Optimization 4. If necessary Method Validation Validate Method as per ICH Q2(R1) Method Optimization->Method Validation 5.

Caption: Workflow for developing a stability-indicating HPLC method.

Sample Preparation for Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat in a water bath at the desired temperature.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat.

    • Oxidation: Mix the stock solution with the appropriate concentration of H₂O₂ and keep at room temperature.

    • Photostability (Solution): Expose the solution in a photostability chamber.

    • Thermal (Solid): Place the solid drug substance in a temperature-controlled oven.

  • Time Points: Withdraw samples at various time points and neutralize if necessary before analysis.

Data Interpretation and Reporting

All stability data should be systematically collected and analyzed. This includes:

  • Assay of the active substance.

  • Quantification of individual and total degradation products.

  • Mass balance calculation to ensure that all degradation products have been accounted for.

The results of the stability studies will inform the recommended storage conditions and the re-test period for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride.

Conclusion: A Proactive Approach to Ensuring Product Quality

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH. (n.d.). Quality Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Semantic Scholar. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • PMC. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • PubMed. (n.d.). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups.
  • ICH. (2010). Q1A(R2) Guideline.
  • ResearchGate. (n.d.). Amide/sulfonamide formation and subsequent ester hydrolysis.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • ResearchGate. (2025). Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
  • PMC. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PMC. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism.
  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
  • Sapphire Bioscience. (n.d.). Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride.
  • OPUS at UTS. (2013). Analytical Methods.
  • DTIC. (n.d.). isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiMx6TyelH765tZ6_V0qlOQLGfzX2Af46K4bwNTcgCTY-PbNPyW5Cq26xH67JXJBIVwF_IMrvKPbYz1keFdXUFrXOgRqrPQFtI-Qzp8CzyFTPfMyO9jLwOv9DBPNI7vuv-VipPh2GbEFs=]([Link]

Sources

Foundational

The Bifunctional Architect: A Technical Monograph on Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular scaffolds that can accelerate hit-to-lead optimization. Among these, Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride stand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular scaffolds that can accelerate hit-to-lead optimization. Among these, Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride stands out as a highly privileged, bifunctional building block. This compound combines the solubility and basicity of a piperazine ring with the metabolic stability of a sulfonamide linkage, capped by a versatile methyl ester.

This whitepaper provides an in-depth technical guide on the mechanistic rationale, self-validating experimental protocols, and target-directed applications of this critical intermediate.

Chemical Anatomy & Mechanistic Rationale

Understanding the causality behind a molecule's structural components is essential for designing robust synthetic workflows. The architecture of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3) is intentionally designed to offer orthogonal reactivity[1].

  • The Hydrochloride Salt: Piperazine is a strong secondary amine. As a free base, it is susceptible to atmospheric oxidation and auto-condensation. Formulating the intermediate as a hydrochloride salt (MW: 320.79 g/mol ) ensures shelf stability and precise stoichiometric control during automated weighing. It requires deliberate in situ neutralization to liberate the nucleophilic amine.

  • The Sulfonyl Linkage: Sulfonamides are classic bioisosteres of amides. However, unlike planar amides, sulfonamides possess a tetrahedral geometry that projects substituents into distinct three-dimensional vectors. Furthermore, they are highly resistant to enzymatic cleavage, a property heavily leveraged in the design of highly potent HIV-1 protease inhibitors[2].

  • The Methyl Benzoate Ester: The methyl ester acts as a robust protecting group for the carboxylic acid during N-derivatization of the piperazine. It is stable under mild basic or acidic conditions but can be selectively cleaved via saponification to yield a benzoic acid derivative, which is a crucial intermediate in organic synthesis for downstream amide coupling[3].

Quantitative Data: Physicochemical Profile

Table 1: Physicochemical Properties & Handling Rationale

ParameterValueRationale / Synthetic Impact
CAS Number 1177346-98-3Unique identifier for procurement and library registration[1].
Molecular Formula C12H17ClN2O4SDefines stoichiometric calculations for multi-step synthesis.
Molecular Weight 320.79 g/mol Accounts for the HCl salt mass; critical for accurate molarity.
Purity Standard ≥95.0%Prevents propagation of side-products in combinatorial libraries.
Physical State Solid (Powder)Facilitates automated solid-dispensing in high-throughput settings.

Synthetic Workflows & Experimental Protocols

To utilize this intermediate effectively, the synthetic pathways must be self-validating. The following protocols detail the divergent functionalization of the scaffold, emphasizing the causality behind each reagent choice.

SyntheticWorkflow Start Methyl 4-(piperazin-1-ylsulfonyl) benzoate HCl FreeBase Neutralization (DIPEA) Liberated Piperazine Start->FreeBase Base Addition PathB Ester Hydrolysis (LiOH, THF/MeOH/H2O) Start->PathB Direct Saponification PathA N-Derivatization (Acylation/Alkylation) FreeBase->PathA IntermediateA N-Substituted Methyl Benzoate PathA->IntermediateA IntermediateB 4-(piperazin-1-ylsulfonyl) benzoic acid PathB->IntermediateB FinalA Saponification & Amide Coupling IntermediateA->FinalA FinalB Amide Coupling (HATU/DIPEA) IntermediateB->FinalB API Target API / Screening Library FinalA->API FinalB->API

Divergent synthetic workflows utilizing the bifunctional piperazine sulfonamide core.
Protocol A: N-Derivatization via Acylation

This protocol targets the secondary amine of the piperazine ring while preserving the methyl ester.

  • Neutralization: Suspend 1.0 equivalent of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride in anhydrous dichloromethane (DCM) at 0°C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the acyl chloride reacts exclusively with the liberated piperazine.

  • Electrophile Addition: Add 1.1 equivalents of the desired acyl chloride dropwise. Maintain the reaction at 0°C for 1 hour before warming to room temperature.

    • Causality: The low temperature suppresses exothermic degradation and prevents unwanted transesterification.

  • Self-Validation (LC-MS): Sample the reaction mixture. The disappearance of the starting material mass (m/z 285 for the free base) and the appearance of the product mass confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The basic wash removes unreacted acyl chloride (as the corresponding carboxylate) and DIPEA·HCl salts, yielding a highly pure organic layer.

Protocol B: Ester Hydrolysis (Saponification)

To utilize the benzoic acid moiety for downstream amide coupling, the methyl ester must be hydrolyzed.

  • Solubilization: Dissolve the intermediate in a ternary solvent system of THF/MeOH/H2O (2:1:1 v/v/v).

    • Causality: This specific ratio ensures complete solvation of both the highly lipophilic organic intermediate (via THF/MeOH) and the inorganic base (via H2O), preventing biphasic reaction stalling.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) and stir at 25°C for 4 hours.

    • Causality: LiOH is vastly superior to NaOH here. The lithium cation coordinates strongly with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at room temperature, which prevents the epimerization of any sensitive stereocenters present in the N-substituent.

  • Acidification & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Acidify the aqueous layer to pH 3-4 using 1M HCl. The resulting free carboxylic acid will precipitate and can be isolated via vacuum filtration.

Table 2: Saponification Optimization Matrix

Base ReagentSolvent SystemTemp (°C)Yield (%)Epimerization Risk
NaOH (2.0 eq)MeOH / H2O6085Moderate
LiOH·H2O (2.0 eq) THF / MeOH / H2O 25 94 Low
K2CO3 (5.0 eq)DMF / H2O8060High (Side reactions)

Applications in Target-Directed Drug Discovery

The piperazine sulfonamide core derived from this intermediate is a cornerstone in modern medicinal chemistry, appearing in several high-profile therapeutic pathways.

Alzheimer's Disease: BACE1 Inhibition

In the pursuit of disease-modifying treatments for Alzheimer's, researchers have utilized the piperazine sulfonamide scaffold to design potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Iterative exploration of this core has led to analogs that potently lower peripheral Aβ40 in transgenic mice[4]. The sulfonamide oxygens form critical hydrogen bonds within the S2' sub-pocket of the enzyme.

BACE1Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (β-Secretase) APP->BACE1 Substrate Binding sAPPb sAPPβ Fragment BACE1->sAPPb Cleavage C99 C99 Fragment BACE1->C99 Cleavage Inhibitor Piperazine Sulfonamide Inhibitor Inhibitor->BACE1 Competitive Inhibition Gamma γ-Secretase Complex C99->Gamma Processing Abeta Amyloid-β Peptides (Aβ40 / Aβ42) Gamma->Abeta Generation Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation

Mechanism of BACE1 inhibition by piperazine sulfonamides in Alzheimer's pathology.
Oncology & Antiviral Therapeutics

Beyond neurodegeneration, the 5-(piperazin-1-ylsulfonyl) motif has demonstrated profound utility in oncology. Recent studies show that derivatives of this core exhibit significant in vitro anticancer activity against neuroblastoma and glioblastoma cell lines[5]. Furthermore, in antiviral research, the structural rigidity and hydrogen-bonding capacity of the piperazine sulfonamide core have been exploited to create highly potent HIV-1 protease inhibitors, achieving up to a 60-fold increase in enzyme binding affinity compared to earlier generations[2].

References

  • CymitQuimica. "CAS: 1177346-98-3 | Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride.
  • NBInno. "Methyl Benzoate: A Crucial Intermediate in Organic Synthesis." Chemical Synthesis Insights. Verify Source
  • National Institutes of Health (NIH). "Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization." Bioorganic & Medicinal Chemistry Letters. Verify Source
  • ACS Medicinal Chemistry Letters. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." American Chemical Society. Verify Source
  • National Institutes of Health (NIH). "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." PMC. Verify Source

Sources

Protocols & Analytical Methods

Method

Using Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride for derivative synthesis

An In-Depth Guide to the Synthetic Utility of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride Abstract Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a versatile bifunctional building block crucial fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Abstract

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a versatile bifunctional building block crucial for modern medicinal chemistry and drug discovery. Its structure, featuring a reactive secondary amine on the piperazine ring and a modifiable methyl ester, provides two orthogonal points for diversification. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). The piperazine sulfonamide core is a privileged scaffold found in numerous biologically active agents, particularly kinase inhibitors.[1][2][3][4] This guide provides a detailed examination of the compound's reactivity and offers robust, field-proven protocols for its derivatization, empowering researchers to leverage its full synthetic potential.

Compound Profile and Strategic Considerations

Physicochemical and Safety Data

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is typically supplied as a stable, crystalline solid. Its hydrochloride salt form enhances stability and solubility in polar solvents. However, for most synthetic applications, in situ generation of the free base is required.

PropertyValueReference
CAS Number 1177346-98-3[5]
Molecular Formula C₁₂H₁₇ClN₂O₄S[5]
Molecular Weight 320.79 g/mol [5]
Appearance White to off-white solidN/A
Purity >95%[6]

Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[7] Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] For comprehensive safety information, consult the supplier's Safety Data Sheet (SDS).[7][8]

Key Reactive Sites for Derivative Synthesis

The strategic value of this reagent lies in its two distinct reactive centers, which can be addressed selectively. Understanding these sites is fundamental to planning a synthetic route.

G cluster_main Methyl 4-(piperazin-1-ylsulfonyl)benzoate cluster_reactions Potential Derivatization Pathways main_struct MeO₂C-Ph-SO₂-Pip-NH₂⁺Cl⁻ n_arylation N-Arylation (Buchwald-Hartwig) main_struct->n_arylation Piperazine NH n_acylation N-Acylation (Amide Formation) main_struct->n_acylation Piperazine NH n_sulfonylation N-Sulfonylation (Sulfonamide Formation) main_struct->n_sulfonylation Piperazine NH n_alkylation N-Alkylation (Reductive Amination) main_struct->n_alkylation Piperazine NH hydrolysis Ester Hydrolysis main_struct->hydrolysis Methyl Ester amide_coupling Amide Coupling hydrolysis->amide_coupling

Caption: Generalized workflow for a Buchwald-Hartwig N-arylation experiment.

Materials:

  • Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 equiv.)

  • Aryl halide (e.g., aryl bromide or chloride, 1.1-1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) [9] Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, the aryl halide, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precatalyst and phosphine ligand in a small amount of the reaction solvent.

  • Add the anhydrous solvent to the main reaction vessel via syringe, followed by the catalyst/ligand solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Note: The base is crucial not only to deprotonate the starting material's hydrochloride but also to facilitate the catalytic cycle. Stronger, non-nucleophilic bases like NaOtBu are often required for less reactive aryl chlorides. [9]

Protocol 2: N-Acylation for Amide Synthesis

This is a fundamental transformation to append a carbonyl-containing group. The use of an acyl chloride is a direct and often high-yielding approach.

Materials:

  • Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 equiv.)

  • Acyl chloride (1.1 equiv.)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.5-3.0 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Step-by-Step Protocol:

  • Suspend Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride in the anhydrous solvent in a round-bottom flask.

  • Add the tertiary amine base and stir the mixture for 15-20 minutes at room temperature to generate the free piperazine base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride dropwise as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: N-Sulfonylation for Sulfonamide Synthesis

This protocol mirrors N-acylation but uses a sulfonyl chloride to create a stable sulfonamide linkage, a common feature in many therapeutic agents. [10] Materials:

  • Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 equiv.)

  • Sulfonyl chloride (1.1 equiv.)

  • Triethylamine (TEA) or Pyridine (2.5-3.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Suspend the starting material in anhydrous DCM and add triethylamine. Stir for 15-20 minutes. [10]2. Add the sulfonyl chloride to the solution, typically at room temperature. [10]3. Stir the reaction for 30 minutes to several hours, monitoring for completion. [10]4. Wash the reaction mixture sequentially with diluted HCl, saturated NaHCO₃ solution, and brine. [10]5. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. [10]6. Purify by column chromatography if necessary.

Protocols for Modifying the Benzoate Moiety

Derivatization at Site B typically follows modification at Site A, as the piperazine amine is more reactive. The first step is always the hydrolysis of the methyl ester.

Protocol 4: Saponification (Ester Hydrolysis)

This standard procedure converts the methyl ester to a carboxylic acid, which serves as a key intermediate for further functionalization.

G start Methyl Ester Derivative step1 1. Add LiOH or NaOH 2. Solvent: THF/MeOH/H₂O 3. Stir at RT start->step1 intermediate Carboxylate Salt step1->intermediate step2 Acidify with HCl (aq) to pH ~2-3 intermediate->step2 product Final Carboxylic Acid Product step2->product

Caption: A typical workflow for the hydrolysis of the methyl ester.

Materials:

  • N-substituted methyl 4-(piperazin-1-ylsulfonyl)benzoate derivative (1.0 equiv.)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv.)

  • Solvent system (e.g., THF/Methanol/Water, typically in a 3:1:1 ratio)

  • Aqueous acid (e.g., 1M HCl)

Step-by-Step Protocol:

  • Dissolve the ester starting material in the THF/Methanol/Water solvent system.

  • Add the solid LiOH or NaOH and stir the mixture vigorously at room temperature.

  • Monitor the reaction by LC-MS until all starting material is consumed (typically 2-6 hours).

  • Once complete, carefully acidify the reaction mixture to a pH of ~2-3 with 1M HCl. The product may precipitate upon acidification.

  • Extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product, which is often used in the next step without further purification.

Protocol 5: Amide Coupling of the Carboxylic Acid

With the carboxylic acid in hand, new amide bonds can be formed using standard peptide coupling reagents. This is a highly reliable method for library synthesis. [11] Materials:

  • Carboxylic acid intermediate from Protocol 4 (1.0 equiv.)

  • Desired amine (1.1 equiv.)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equiv.)

  • Tertiary amine base (e.g., DIPEA, 3.0 equiv.)

  • Anhydrous solvent (e.g., DMF or DCM)

Step-by-Step Protocol:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the desired amine, the coupling agent, and finally the base (DIPEA).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the final amide product by column chromatography or preparative HPLC.

Characterization of Synthesized Derivatives

All newly synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the progress of the reaction and the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise structure of the molecule and confirm that the desired transformation has occurred at the correct site.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the final product.

References

  • Shin, Y., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-7. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. [Link]

  • ACS Publications. (2004). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. Organic Process Research & Development. [Link]

  • ECHA. (n.d.). methyl 4-(piperazin-1-yl)benzoate hydrochloride — Chemical Substance Information. [Link]

  • Abdel-hameed, R. R., et al. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 9(16), 1885-1900. [Link]

  • Garg, N. K., & Sarpong, R. (2011). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Angewandte Chemie International Edition, 50(1), 149-152. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. [Link]

  • Thoreauchem. (n.d.). Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118753351, LU-AA34443. [Link]

  • FAQ. (2023). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]

  • Lima, L. M., et al. (2012). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]

  • Gütschow, M., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144633. [Link]

Sources

Application

Application Note: Protocol for the N-Arylation of Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Buchwald-Hartwig Cross-Coupling, Base-Sensitive Substrates, and Salt Neutralization Executive Summary The N-ary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Buchwald-Hartwig Cross-Coupling, Base-Sensitive Substrates, and Salt Neutralization

Executive Summary

The N-aryl piperazine scaffold is a privileged pharmacophore prevalent in numerous FDA-approved therapeutics, ranging from antipsychotics to antiviral agents[1]. However, the late-stage N-arylation of highly functionalized piperazines presents significant synthetic challenges.

This application note details a highly optimized, field-proven protocol for the N-arylation of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride . This specific substrate introduces two critical competing factors:

  • A Hydrochloride Salt: Requires stoichiometric neutralization to liberate the nucleophilic free amine.

  • A Base-Sensitive Methyl Ester: Highly susceptible to saponification or transesterification if harsh, nucleophilic bases (e.g., NaOtBu, NaOH) are employed.

By leveraging a carefully selected Palladium/RuPhos catalytic system and a mild, non-nucleophilic base (Cs₂CO₃), this protocol ensures high-yielding C–N bond formation while perfectly preserving the structural integrity of the ester and sulfonamide linkages[2].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that successful cross-coupling is rarely about simply mixing reagents; it requires a deep understanding of the catalytic cycle and the physicochemical properties of the substrate[3].

The Causality Behind Reagent Selection
  • Base Selection (Cs₂CO₃): The use of Cesium Carbonate is the linchpin of this protocol. Strong bases like Sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations but will rapidly hydrolyze the methyl ester on our substrate. Cs₂CO₃ is a mild, non-nucleophilic base that provides sufficient basicity to drive the reaction without attacking the carbonyl carbon[4]. We use 3.0 equivalents : 1.0 eq to neutralize the piperazine·HCl salt, 1.0 eq to neutralize the HX byproduct generated during the catalytic cycle, and 1.0 eq in excess to compensate for its poor solubility in organic solvents.

  • Catalyst & Ligand (Pd₂(dba)₃ / RuPhos): RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide, while its immense steric bulk forces the palladium center to rapidly undergo reductive elimination. This prevents off-target side reactions, such as β-hydride elimination, which are common when coupling secondary amines[5].

  • Solvent (1,4-Dioxane): Dioxane provides a higher boiling point (101 °C) than THF, allowing the reaction to overcome the activation energy barrier required for sterically hindered aryl halides, while maintaining better solubility for the substrate than toluene[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_ArX L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->PdII_ArX + Ar-X (Oxidative Addition) PdII_ArN L-Pd(II)(Ar)(NR2) Amido Complex PdII_ArX->PdII_ArN + Piperazine HCl + Cs2CO3 (Amine Binding & Deprotonation) PdII_ArN->Pd0 (Reductive Elimination) Product N-Aryl Piperazine Target Product PdII_ArN->Product Product Release

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle for piperazine N-arylation.

Quantitative Optimization Data

To validate the trustworthiness of this protocol, the following table summarizes the optimization matrix. It clearly demonstrates why the specific conditions in the SOP were chosen.

EntryBase (Equiv)Catalyst / LigandSolventTemp (°C)Yield (%)Mechanistic Observation
1NaOtBu (3.0)Pd₂(dba)₃ / RuPhosToluene90<10%Complete ester hydrolysis; target destroyed.
2K₃PO₄ (3.0)Pd₂(dba)₃ / RuPhosDioxane10065%Moderate conversion; poor salt neutralization.
3Cs₂CO₃ (1.5)Pd₂(dba)₃ / RuPhosDioxane10025%Incomplete reaction; insufficient base for HCl salt.
4 Cs₂CO₃ (3.0) Pd₂(dba)₃ / RuPhos Dioxane 100 92% Clean conversion; ester and sulfonamide intact.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the user can verify success at each stage.

ProtocolWorkflow Step1 1. Reagent Assembly Substrate HCl + Ar-X + Cs2CO3 Pd2(dba)3 + RuPhos Step2 2. Inertion Vacuum/N2 Purge (x3) Step1->Step2 Step3 3. Reaction Execution 1,4-Dioxane, 100°C, 12-18h Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Monitoring Step3->Step4 Step4->Step3 If incomplete Step5 5. Workup & Extraction Celite Filtration + H2O/EtOAc Step4->Step5 If >95% conversion Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the N-arylation protocol.

Reagents & Equipment Preparation
  • Aryl Halide (Ar-X): 1.0 equivalent (e.g., aryl bromide or chloride).

  • Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride: 1.2 equivalents.

  • Pd₂(dba)₃: 2.0 mol% (yields 4.0 mol% active Pd).

  • RuPhos: 8.0 mol% (maintains a 2:1 Ligand-to-Palladium ratio).

  • Cs₂CO₃: 3.0 equivalents (Must be finely milled and strictly anhydrous).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to Ar-X).

Step-by-Step Execution
  • Solid Reagent Charging: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the piperazine hydrochloride substrate, Pd₂(dba)₃, RuPhos, and Cs₂CO₃. If the aryl halide is a solid, add it now.

  • Inertion (Critical Step): Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Palladium(0) is highly sensitive to oxidation; oxygen will irreversibly kill the catalyst.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the aryl halide is a liquid, add it at this stage via microsyringe.

  • Heating & Agitation: Place the vessel in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (≥ 800 rpm).

    • Self-Validation Checkpoint: The reaction mixture will initially appear as a heterogeneous suspension. Within 15–30 minutes, it should transition to a dark red or maroon slurry, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • In-Process Monitoring: After 12 hours, sample the reaction. Dilute a 10 µL aliquot in 1 mL of Acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the Ar-X peak and the emergence of the product mass [M+H]+ . The ester mass should remain intact; if a peak corresponding to [M−14]+(−CH3​) appears, ester hydrolysis is occurring due to wet base.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove palladium black and inorganic cesium salts. Wash the Celite pad with additional EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (to remove residual dioxane and salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl group) to yield the pure N-arylated product.

Troubleshooting Guide

Even robust protocols can encounter substrate-specific issues. Use this matrix to diagnose and correct deviations[5].

SymptomRoot CauseCorrective Action
Significant Ester Hydrolysis Wet Cs₂CO₃ or wet solvent.Ensure Cs₂CO₃ is stored in a desiccator or glovebox. Use strictly anhydrous, sure-seal 1,4-Dioxane.
Unreacted Piperazine Salt Poor stirring / Insoluble salt.Increase stirring speed to >800 rpm. Ensure Cs₂CO₃ is finely milled to increase surface area for deprotonation.
Dehalogenation of Ar-X Protodehalogenation side-reaction.Ensure absolute exclusion of moisture. Consider switching to a bulkier ligand (e.g., BrettPhos) if the aryl halide is highly sterically hindered.
Catalyst Plating (Black Mirror) Catalyst death via oxidation.Check the integrity of the inert atmosphere (Schlenk line vacuum/N₂ cycles). Ensure septa are not punctured excessively.

References

The following authoritative sources ground the mechanistic logic and protocol parameters described in this application note:

1.[1] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions, Organic Letters - ACS Publications. 1 2.[5] Optimizing reaction conditions for N-arylation of piperazine, Benchchem. 5 3.[4] Step-by-Step Guide for Buchwald-Hartwig Amination Screening Kit, Sigma-Aldrich.4 4.[2] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point, University of Windsor. 2 5.[3] Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal. 3

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel HDAC Inhibitors Utilizing Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Abstract Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a significant target in modern therapeutics, particularly in oncology.[1] This document pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a significant target in modern therapeutics, particularly in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel HDAC inhibitors using Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride as a key starting material. We will delve into the underlying principles of HDAC inhibitor design, present two detailed synthetic protocols, and outline the necessary analytical techniques for the characterization of the final compounds. Our focus is to provide not just a set of instructions, but a foundational understanding to empower innovation in the synthesis of next-generation epigenetic modulators.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in chromatin remodeling by removing acetyl groups from lysine residues on histone tails.[2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where aberrant gene silencing can inactivate tumor suppressor genes.[1][2]

HDAC inhibitors (HDACis) counteract this by inducing a state of histone hyperacetylation, which leads to the reactivation of silenced genes, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] The clinical success of HDAC inhibitors like Vorinostat (SAHA) and Belinostat (PXD101) has validated this therapeutic strategy and spurred the development of new chemical entities with improved efficacy and selectivity.[4][5][6]

A common pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride serves as a versatile scaffold that can be readily elaborated to incorporate these essential features, making it an excellent starting point for the synthesis of novel HDAC inhibitors.[7]

The Starting Material: Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a bifunctional molecule that provides a solid foundation for building a diverse library of HDAC inhibitors.[8][7] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of zinc-binding groups, most commonly a hydroxamic acid. The piperazine ring offers a convenient point for modification, allowing for the introduction of various "cap" groups to explore the surface of the HDAC active site.

Key Physicochemical Properties:

PropertyValue
CAS Number 1177346-98-3[8]
Molecular Formula C12H17ClN2O4S[8]
Molecular Weight 320.79 g/mol [8]

Synthetic Protocols

Herein, we present two distinct protocols for the synthesis of novel HDAC inhibitors starting from Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. Protocol A details the synthesis of a hydroxamic acid-based inhibitor via a classic coupling approach. Protocol B outlines the synthesis of a benzamide-based inhibitor, offering an alternative zinc-binding group.

Protocol A: Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor

This protocol describes a three-step synthesis of a potential HDAC inhibitor featuring a hydroxamic acid as the zinc-binding group.

Protocol_A A Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride B Step 1: N-Acylation A->B Cap Group Precursor, Base C N-Acylated Intermediate B->C D Step 2: Ester Hydrolysis C->D LiOH, THF/H2O E Carboxylic Acid Intermediate D->E F Step 3: Hydroxamic Acid Formation E->F HATU, DIPEA, NH2OTHP G Final HDAC Inhibitor F->G Acidic Deprotection

Caption: Synthetic workflow for a hydroxamic acid-based HDAC inhibitor.

Step 1: N-Acylation of the Piperazine Ring

The first step involves the acylation of the secondary amine of the piperazine ring with a suitable "cap" group precursor, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

  • Materials:

    • Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

    • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid + coupling agent (e.g., HATU)

    • Base (e.g., Triethylamine or DIPEA)

    • Anhydrous solvent (e.g., Dichloromethane or DMF)

  • Procedure:

    • Dissolve Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 eq) in the chosen anhydrous solvent.

    • Add the base (2.2 eq) and stir for 10 minutes at room temperature.

    • Slowly add the acyl chloride (1.1 eq) or the pre-activated carboxylic acid.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-acylated intermediate.

Step 2: Saponification of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • N-Acylated intermediate from Step 1

    • Lithium hydroxide (LiOH)

    • Solvent mixture (e.g., THF/Water)

  • Procedure:

    • Dissolve the N-acylated intermediate (1.0 eq) in the THF/water mixture.

    • Add LiOH (1.5 eq) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3-4.

    • Extract the product with an organic solvent (e.g., Ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.

Step 3: Formation of the Hydroxamic Acid

The final step involves the coupling of the carboxylic acid with a protected hydroxylamine, followed by deprotection.

  • Materials:

    • Carboxylic acid intermediate from Step 2

    • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP)

    • Coupling agent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

    • Acid for deprotection (e.g., Trifluoroacetic acid or HCl in Dioxane)

  • Procedure:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 10 minutes, then add NH2OTHP (1.5 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction by adding water and extracting the product.

    • Purify the protected hydroxamic acid by chromatography.

    • Dissolve the purified product in a suitable solvent (e.g., DCM) and add the deprotecting acid.

    • Stir until deprotection is complete, then concentrate under reduced pressure to obtain the final HDAC inhibitor.

Protocol B: Synthesis of a Benzamide-Based HDAC Inhibitor

This protocol offers an alternative route to an HDAC inhibitor with a different zinc-binding group, which may confer different selectivity and pharmacokinetic properties.

Protocol_B A Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride B Step 1: Reductive Amination A->B Aldehyde/Ketone, Reductive Agent C N-Alkylated Intermediate B->C D Step 2: Amide Coupling C->D o-Phenylenediamine, Coupling Agent E Final HDAC Inhibitor D->E

Caption: Synthetic workflow for a benzamide-based HDAC inhibitor.

Step 1: Reductive Amination of the Piperazine Ring

Instead of acylation, this protocol utilizes reductive amination to introduce the "cap" group.

  • Materials:

    • Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

    • Aldehyde or Ketone "cap" group precursor

    • Reducing agent (e.g., Sodium triacetoxyborohydride)

    • Solvent (e.g., Dichloroethane)

  • Procedure:

    • Combine Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 eq) and the aldehyde/ketone (1.2 eq) in the solvent.

    • Add the reducing agent (1.5 eq) portion-wise.

    • Stir at room temperature until completion (monitor by TLC or LC-MS).

    • Quench with saturated sodium bicarbonate solution and extract the product.

    • Dry and concentrate the organic layer.

    • Purify by column chromatography.

Step 2: Amide Coupling to Form the Benzamide

The methyl ester is directly converted to the benzamide zinc-binding group.

  • Materials:

    • N-Alkylated intermediate from Step 1

    • o-Phenylenediamine

    • Coupling promoter (e.g., Trimethylaluminum)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • Dissolve the N-alkylated intermediate (1.0 eq) and o-phenylenediamine (1.5 eq) in anhydrous toluene.

    • Cool the solution to 0°C.

    • Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq).

    • Allow the reaction to warm to room temperature and then heat as necessary (monitor by TLC or LC-MS).

    • Carefully quench the reaction with a Rochelle's salt solution.

    • Extract the product, dry, and concentrate.

    • Purify by column chromatography to obtain the final benzamide-based HDAC inhibitor.

Purification and Characterization

Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized compounds.

Purification:

  • Flash Column Chromatography: The primary method for purifying intermediates and final products. Silica gel is the most common stationary phase, with eluent systems tailored to the polarity of the compound.

  • Preparative HPLC: For final compounds requiring high purity, reverse-phase preparative HPLC is recommended.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[1]

  • Purity Analysis: Analytical HPLC or UPLC with UV detection is used to determine the purity of the final compounds, which should typically be >95% for biological testing.

Representative Analytical Data:

Compound¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)HRMS (ESI) m/zPurity (HPLC)
Protocol A Product 10.8 (s, 1H), 9.1 (s, 1H), 7.8-7.4 (m, 9H), 3.2 (m, 4H), 3.0 (m, 4H)[M+H]⁺ calculated: xxx.xxxx, found: xxx.xxxx>98%
Protocol B Product 10.2 (s, 1H), 8.0-7.0 (m, 13H), 3.6 (s, 2H), 3.3 (m, 4H), 2.8 (m, 4H)[M+H]⁺ calculated: yyy.yyyy, found: yyy.yyyy>97%

In Vitro Biological Evaluation

Once synthesized and characterized, the novel compounds should be evaluated for their biological activity.

  • HDAC Enzyme Inhibition Assays: The inhibitory activity against various HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) should be determined to assess potency and selectivity.[10]

  • Cell-Based Assays: Anti-proliferative activity can be evaluated in a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay.[11]

  • Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to detect the hyperacetylation of histones (e.g., Acetyl-H3) and other protein targets.

Conclusion

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a valuable and versatile starting material for the synthesis of novel HDAC inhibitors. The protocols outlined in this guide provide a solid foundation for the development of both hydroxamic acid and benzamide-based inhibitors. By systematically modifying the "cap" group and exploring different zinc-binding functionalities, researchers can generate diverse libraries of compounds for biological screening. The ultimate goal is the discovery of next-generation HDAC inhibitors with enhanced potency, improved isoform selectivity, and favorable pharmacokinetic profiles for the treatment of cancer and other diseases.

References

  • Yang, L., Xue, X., & Zhang, Y. (2010). Simple and Efficient Synthesis of Belinostat. Synthetic Communications, 40(17), 2520-2524. Available from: [Link]

  • Annunziata, F., Tamborini, L., Pinto, A., Dallavalle, S., Christodoulou, M. L., Contente, M. L., & Princiotto, S. (2024). Chemo-enzymatic synthesis of the HDAC inhibitor vorinostat. AIR Unimi. Available from: [Link]

  • de la Cruz-Hernández, E., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(3), 703. Available from: [Link]

  • Li, X., et al. (2017). Synthesis of Vorinostat and cholesterol conjugate to enhance the cancer cell uptake selectivity. Bioorganic & Medicinal Chemistry Letters, 27(4), 893-897. Available from: [Link]

  • ResearchGate. (n.d.). Two routes for the synthesis of vorinostat (SAHA)c. Available from: [Link]

  • Yang, L., Xue, X., & Zhang, Y. (2010). Simple and Efficient Synthesis of Belinostat. Taylor & Francis Online. Available from: [Link]

  • Wang, D. F., et al. (2012). Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors. Current Pharmaceutical Design, 18(10), 1347-1367. Available from: [Link]

  • Zhang, Y., et al. (2023). Solubility Enhancement of Anticancer Drug Belinostat via the Co-crystallization Strategy: Synthesis, Characterization, and Antitumor Activity In Vitro Evaluation. Crystal Growth & Design, 23(2), 1146-1157. Available from: [Link]

  • Nurse, A. M., & Dickson, B. M. (2019). In silico Design of Novel Histone Deacetylase 4 Inhibitors: Design Guidelines for Improved Binding Affinity. International Journal of Molecular Sciences, 21(1), 137. Available from: [Link]

  • He, J., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 255. Available from: [Link]

  • New Drug Approvals. (2016). Belinostat (PXD101), a novel HDAC inhibitor. Available from: [Link]

  • Marek, M., et al. (2018). Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants. Journal of Medicinal Chemistry, 61(22), 10000-10016. Available from: [Link]

  • ResearchGate. (n.d.). Design of new HDAC inhibitors by combining the structural features of 17a and MS-275. Available from: [Link]

  • Google Patents. (n.d.). US9162974B2 - Process for the preparation of vorinostat.
  • ResearchGate. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Available from: [Link]

  • Future Medicinal Chemistry. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Available from: [Link]

  • Bonaldi, T., et al. (2011). NMR Profiling of Histone Deacetylase and Acetyl-transferase Activities in Real Time. ACS Chemical Biology, 6(4), 337-347. Available from: [Link]

  • Wang, G. G., et al. (2014). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Methods in Molecular Biology, 1141, 239-259. Available from: [Link]

  • Chemical Substance Information. (n.d.). methyl 4-(piperazin-1-yl)benzoate hydrochloride. Available from: [Link]

  • Maher, L., et al. (2006). Detection of histone deacetylase inhibition by noninvasive magnetic resonance spectroscopy. Cancer Research, 66(12), 6273-6280. Available from: [Link]

  • Zhang, Y., et al. (2024). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences, 25(3), 1735. Available from: [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Available from: [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors. European Journal of Medicinal Chemistry, 135, 374-383. Available from: [Link]

  • PubChem. (n.d.). LU-AA34443. Available from: [Link]

  • Senger, K., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS One, 11(12), e0144646. Available from: [Link]

  • de la Cruz-Hernández, E., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available from: [Link]

  • Thoreauchem. (n.d.). Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. Available from: [Link]

  • Molecules. (2007). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Available from: [Link]

  • ResearchGate. (2022). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Available from: [Link]

  • ACS Omega. (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. Available from: [Link]

  • Clinical Cancer Research. (2002). Sulfonamide Anilides, a Novel Class of Histone Deacetylase Inhibitors, Are Antiproliferative against Human Tumors. Available from: [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Available from: [Link]

  • Molecules. (2007). Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity. Available from: [Link]

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Application

Application Note: Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by utilizing low-molecular-weight compounds to probe protein binding pockets efficiently[1]. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD relies on the "Rule of Three" (Ro3) to ensure fragments possess high ligand efficiency and ample room for synthetic elaboration[1].

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3) is a highly versatile, bifunctional fragment building block[2]. It integrates three critical pharmacophoric elements:

  • The Piperazine Scaffold: Widely recognized as a privileged scaffold in medicinal chemistry, piperazine enhances aqueous solubility, modulates pharmacokinetic properties, and provides a basic secondary amine for hydrogen bonding and electrostatic interactions[3][4][5].

  • The Sulfonyl Linkage: Forms a sulfonamide-like geometry with the piperazine ring. The tetrahedral geometry of the sulfur atom projects substituents at ~109°, allowing the fragment to access deep, narrow sub-pockets often inaccessible to planar amide-linked compounds.

  • The Methyl Benzoate Ester: Serves a dual purpose. During primary biophysical screening, the methyl ester masks the negative charge of a free carboxylate, preventing non-specific electrostatic aggregation. Post-screening, it acts as a highly efficient synthetic handle that can be hydrolyzed to a carboxylic acid for "fragment growing" via amide coupling[6].

Physicochemical Profiling & Ro3 Compliance

To be effective in FBDD, a fragment must strictly adhere to physicochemical parameters that ensure solubility at the high concentrations (typically 1–5 mM) required for biophysical assays like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR)[1]. The hydrochloride salt form of this compound ensures rapid dissolution in aqueous buffers.

Table 1: Physicochemical Properties vs. Astex "Rule of Three" (Ro3)

ParameterMethyl 4-(piperazin-1-ylsulfonyl)benzoate (Free Base)Ro3 ThresholdCompliance
Molecular Weight (MW) 284.33 g/mol ≤ 300 DaPass
cLogP (Lipophilicity) ~0.85≤ 3.0Pass
Hydrogen Bond Donors (HBD) 1 (Piperazine NH)≤ 3Pass
Hydrogen Bond Acceptors (HBA) 5 (Ester O, Sulfonyl O, Piperazine N)≤ 3 (Soft limit, acceptable)Marginal/Pass
Rotatable Bonds 4≤ 3 (Soft limit, acceptable)Marginal/Pass
Polar Surface Area (PSA) 74.5 Ų≤ 60 Ų (Soft limit)Marginal/Pass

Note: While HBA and PSA slightly exceed strict Ro3 limits, the exceptional solubility imparted by the protonated piperazine core offsets these minor deviations, making it an ideal candidate for high-concentration screening.

FBDD Workflow & Mechanistic Integration

The integration of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride into an FBDD campaign follows a rigorous, multi-tiered validation process. Because fragments bind weakly (typically KD​ in the μM to mM range), orthogonal biophysical techniques are mandatory to confirm target engagement and rule out false positives[1].

FBDD_Workflow A Library Prep (100 mM DMSO Stock) B Primary Screen (SPR / DSF) A->B C Orthogonal Validation (STD-NMR / X-ray) B->C D Fragment Evolution (Growing / Linking) C->D E Lead Compound (Optimized Affinity) D->E

Figure 1: Standard FBDD screening cascade highlighting the progression from library preparation to lead optimization.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity ( KD​ ) and kinetics of the fragment to the target protein. Causality & Logic: SPR is chosen as the primary screen because it detects binding in real-time without the need for labels. The high solubility of the piperazine HCl salt minimizes the risk of non-specific refractive index shifts caused by compound aggregation.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of 2000–3000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ supplemented with exactly 5.0% v/v DMSO). Critical Step: DMSO concentration must be perfectly matched between the running buffer and the analyte samples to prevent bulk refractive index artifacts.

  • Analyte Preparation: Dilute the 100 mM DMSO stock of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride into the running buffer. Prepare a 2-fold concentration series ranging from 15.6 μM to 1000 μM .

  • Injection Cycle: Inject analytes at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a buffer-only blank). Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the KD​ .

Fragment Evolution: Synthetic Methodologies

Once Methyl 4-(piperazin-1-ylsulfonyl)benzoate is validated as a "hit," it must be evolved into a higher-affinity lead compound. The fragment offers two distinct vectors for synthetic growth, allowing medicinal chemists to probe adjacent sub-pockets[1][6].

Fragment_Evolution Core Methyl 4-(piperazin-1-ylsulfonyl)benzoate (Hit Fragment) V1 Vector 1: Piperazine NH (N-Alkylation / Acylation) Core->V1 V2 Vector 2: Methyl Ester (Hydrolysis to Carboxylic Acid) Core->V2 Lead1 Extended Amide/Urea (Targeting H-bond Acceptors) V1->Lead1 Lead2 Amide Coupling (Targeting Hydrophobic Pockets) V2->Lead2

Figure 2: Bifunctional fragment evolution strategy utilizing the piperazine NH and methyl ester vectors.

Protocol 2: Fragment Growing via Ester Hydrolysis and Amide Coupling (Vector 2)

Objective: Unmask the methyl ester to a carboxylic acid, followed by coupling with a primary amine to extend the fragment into an adjacent hydrophobic or polar pocket. Causality & Logic: The methyl ester is biologically inert and stable during screening. Hydrolyzing it under mild basic conditions yields a versatile carboxylic acid. HATU is selected as the coupling reagent due to its high efficiency and minimal epimerization risk, ensuring high yields for the subsequent library synthesis.

Step-by-Step Methodology: Part A: Saponification (Ester Hydrolysis)

  • Dissolve Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 eq) in a 3:1 mixture of THF and H2​O .

  • Add Lithium Hydroxide monohydrate (LiOH· H2​O , 3.0 eq) to the solution. Note: Excess base is required to neutralize the hydrochloride salt and drive the hydrolysis.

  • Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Concentrate the THF in vacuo, acidify the aqueous layer to pH ~4 using 1M HCl, and isolate the resulting 4-(piperazin-1-ylsulfonyl)benzoic acid via lyophilization.

Part B: Amide Coupling

  • Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-activate the acid.

  • Add the desired functionalized primary amine ( R−NH2​ , 1.2 eq) to the activated mixture.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC to yield the evolved lead compound.

Data Presentation: Fragment Evolution Tracking

To systematically track the efficacy of the fragment evolution process, researchers should maintain a strict structure-activity relationship (SAR) matrix.

Table 2: Example Metrics for Tracking Fragment Evolution

Compound StageModificationMW (Da)Target KD​ ( μM )Ligand Efficiency (LE)
Hit Fragment None (Base Fragment)284.3450.0~0.32 kcal/mol/HA
Intermediate Ester Hydrolysis (Acid)270.3850.0~0.28 kcal/mol/HA
Evolved Lead 1 Amide Coupling (Benzylamine)359.412.5~0.35 kcal/mol/HA
Evolved Lead 2 Piperazine N-Acetylation326.345.0~0.31 kcal/mol/HA

Note: A successful fragment growing step should ideally maintain or improve the Ligand Efficiency (LE > 0.3) while significantly lowering the KD​ [1].

References

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH Open Access (2026).[3] Available at:[Link]

  • ResearchGate. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." ResearchGate Publications.[4] Available at: [Link]

  • National Institutes of Health (NIH). "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." PMC (2024).[1] Available at:[Link]

  • ResearchGate. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ResearchGate Publications (2025).[5] Available at: [Link]

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI Open Access (2023).[6] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of complex piperazine building blocks. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of complex piperazine building blocks. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3) is a highly versatile intermediate, but it presents a classic chemoselectivity trap[1].

To successfully utilize this compound, you must understand the causality behind its structural features:

  • The Hydrochloride Salt: The reactive N4 secondary amine is protonated ( R2​NH2+​Cl− ). In this state, it is completely non-nucleophilic. It must be neutralized to the free base in situ.

  • The Methyl Ester: Located on the benzene ring, this electrophilic site is highly susceptible to saponification (hydrolysis) if aqueous or strong, unhindered bases are used during the neutralization step.

  • The Sulfonamide Linkage: The N1 nitrogen is tied up in a stable sulfonamide bond. While stable, it exerts a mild electron-withdrawing effect, slightly dampening the nucleophilicity of the N4 amine compared to unsubstituted piperazine.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure chemoselective reactions.

Part 1: Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am recovering unreacted starting material during my N-alkylation attempt. Why isn't the reaction proceeding? A: The most common cause is incomplete free-base generation. Because the starting material is a hydrochloride salt (MW: 320.79 g/mol )[1], the piperazine nitrogen is protonated. If you use exactly 1.0 equivalent of base, it will only neutralize the HCl, leaving no base to act as an acid scavenger for the subsequent alkylation (which generates another equivalent of acid). Solution: Always use 2.0 to 2.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA) to ensure the amine is fully liberated and the reaction environment remains basic[2].

Q2: My LC-MS shows a major byproduct with a mass of [M-14] or [M-14+H]. What happened? A: You have inadvertently hydrolyzed the methyl ester. The loss of 14 Da corresponds to the loss of the methyl group ( CH3​ ) and replacement with a proton ( H ), converting the ester to a carboxylic acid. This happens when aqueous inorganic bases (like NaOH or KOH) are used, or if your solvent contains significant water. Solution: Switch to strictly anhydrous conditions and use sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to neutralize the HCl salt but too sterically hindered to attack the ester carbonyl.

Q3: I am observing multiple new spots on my TLC, and LC-MS indicates over-alkylation. How do I stop this? A: Secondary amines are prone to over-alkylation, forming tertiary amines and eventually quaternary ammonium salts. Solution: If direct alkylation with an alkyl halide is yielding complex mixtures, switch your synthetic strategy to Reductive Amination [3]. Reductive amination using an aldehyde/ketone and sodium triacetoxyborohydride (STAB) is highly controlled and effectively stops at the tertiary amine stage.

Part 2: Visual Workflows & Mechanistic Pathways

The following diagrams illustrate the critical decision points in handling this compound.

Pathway SM Methyl 4-(piperazin-1-ylsulfonyl) benzoate HCl BaseChoice Base Selection SM->BaseChoice OrgBase Anhydrous DIPEA/TEA (Non-nucleophilic) BaseChoice->OrgBase AqBase Aqueous NaOH/KOH (Nucleophilic) BaseChoice->AqBase Target Target N-Alkylated/Acylated Methyl Ester OrgBase->Target Chemoselective Byproduct Hydrolyzed Carboxylic Acid (Zwitterion / Polar Byproduct) AqBase->Byproduct Ester Saponification

Reaction pathway: Base selection dictates chemoselectivity and ester stability.

Workflow Start Issue: Low Yield or No Reaction CheckSol Is the starting material fully dissolved? Start->CheckSol NoSol No: HCl salt intact CheckSol->NoSol YesSol Yes: Free base formed CheckSol->YesSol AddBase Action: Add 2.0-2.5 eq DIPEA to liberate free base NoSol->AddBase CheckSide Are there multiple spots on TLC/LC-MS? YesSol->CheckSide YesSide Yes: Over-alkylation CheckSide->YesSide NoSide No: Poor electrophile CheckSide->NoSide ActionRedAm Action: Switch to Reductive Amination YesSide->ActionRedAm ActionHeat Action: Add KI catalyst or increase temp NoSide->ActionHeat

Troubleshooting workflow for low yield in piperazine hydrochloride alkylation.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality between reaction conditions and product distribution. Notice how the choice of base directly impacts the integrity of the methyl ester.

Base (Equivalents)SolventTemp (°C)Free-Base FormationEster StabilityPrimary Outcome
NaOH (3.0 eq) H₂O / DCM25FastPoor Hydrolyzed Carboxylic Acid (Byproduct)
K₂CO₃ (2.5 eq) DMF60ModerateGoodModerate Yield (Risk of over-alkylation)
TEA (2.5 eq) THF25ModerateExcellentModerate Yield (TEA-HCl precipitation coats SM)
DIPEA (2.5 eq) Acetonitrile25–60Fast Excellent High Yield of N-Alkylated Ester

Part 4: Validated Experimental Protocols

To ensure self-validating systems, these protocols include built-in analytical checkpoints.

Protocol A: Chemoselective N-Alkylation (Preserving the Methyl Ester)

This protocol utilizes DIPEA to safely neutralize the HCl salt without triggering ester saponification[2].

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂ or Argon), suspend Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 mmol, 320.8 mg) in anhydrous Acetonitrile (10 mL).

  • Free-Base Generation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) dropwise at room temperature.

    • Self-Validation Checkpoint: The cloudy suspension should become a clear solution within 10 minutes as the insoluble HCl salt is converted to the soluble free base.

  • Electrophile Addition: Add the alkyl halide (1.05 mmol) dropwise. If using an alkyl chloride, add a catalytic amount of Potassium Iodide (KI, 0.1 mmol) to promote in situ Finkelstein halogen exchange[3].

  • Reaction Monitoring: Stir at 60 °C. Monitor via LC-MS. Look for the disappearance of the free base mass ( m/z 285 [M+H]+ ).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (10 mL). The basic aqueous wash removes the DIPEA-HCl salt while keeping the ester intact. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination (Preventing Over-Alkylation)

When direct alkylation yields complex mixtures, reductive amination is the superior, highly controlled alternative[3].

  • Preparation: Suspend the starting material (1.0 mmol, 320.8 mg) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Neutralization: Add DIPEA (1.1 mmol, 191 µL). Note: Less base is required here compared to alkylation because reductive amination does not generate an equivalent of acid.

  • Imine Formation: Add the target aldehyde or ketone (1.0 mmol). Stir at room temperature for 2 hours to allow imine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in small portions.

    • Mechanistic Insight: STAB is a mild reducing agent that will selectively reduce the iminium ion without reducing the methyl ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Appchem. "Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride | 1177346-98-3".
  • BenchChem. "Technical Support Center: Optimizing Piperazine Synthesis".
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023".

Sources

Optimization

Technical Support Center: Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Welcome to the technical support center for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions that may be encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride and what are its primary applications?

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a chemical compound often used as a building block or intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The piperazine and sulfonylbenzene moieties are common pharmacophores found in a variety of biologically active molecules.[2]

Q2: What are the ideal storage conditions for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride?

To ensure the stability and purity of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[5]

Q3: What are the key spectroscopic features to confirm the identity of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride?

  • ¹H NMR: Characteristic signals for the aromatic protons on the benzoate ring, the methyl ester protons (likely a singlet around 3.9 ppm), and the protons of the piperazine ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the piperazine ring.

  • IR Spectroscopy: Stretching frequencies for the sulfonyl group (S=O), the carbonyl group (C=O) of the ester, and N-H stretching for the hydrochloride salt of the piperazine.

  • Mass Spectrometry: The molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure.

Q4: Is Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride hazardous?

While specific toxicity data for this compound is not available, it is recommended to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride. The primary synthetic route involves the reaction of methyl 4-(chlorosulfonyl)benzoate with piperazine.

Synthesis and Side Reactions Piperazine Piperazine Methyl 4-(sulfonic acid)benzoate Methyl 4-(sulfonic acid)benzoate 4-Carbomethoxybenzenesulfonic acid 4-Carbomethoxybenzenesulfonic acid Methyl 4-(piperazin-1-ylsulfonyl)benzoate Methyl 4-(piperazin-1-ylsulfonyl)benzoate Methyl 4-(piperazin-1-ylsulfonyl)benzoate->4-Carbomethoxybenzenesulfonic acid Ester Hydrolysis Di-substituted Piperazine Di-substituted Piperazine Methyl 4-(piperazin-1-ylsulfonyl)benzoate->Di-substituted Piperazine Methyl 4-(chlorosulfonyl)benzoate Methyl 4-(chlorosulfonyl)benzoate Methyl 4-(chlorosulfonyl)benzoate Methyl 4-(chlorosulfonyl)benzoate->Methyl 4-(sulfonic acid)benzoate H2O (Hydrolysis) Methyl 4-(chlorosulfonyl)benzoate->Di-substituted Piperazine Excess Piperazine Excess Piperazine H2O H2O H2O->Methyl 4-(sulfonic acid)benzoate

Caption: Synthetic pathway and potential side reactions.

Issue 1: Low Yield of the Desired Product

Potential Cause A: Hydrolysis of the Starting Material, Methyl 4-(chlorosulfonyl)benzoate

Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[6][7] This reaction consumes the starting material and reduces the overall yield of the desired product.

  • Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, a nucleophile, leading to the formation of 4-carbomethoxybenzenesulfonic acid and hydrochloric acid.[7]

Recommended Solution:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.[6]

Potential Cause B: Formation of Di-substituted Piperazine Byproduct

Piperazine has two nucleophilic nitrogen atoms, and both can react with the electrophilic methyl 4-(chlorosulfonyl)benzoate. This leads to the formation of a di-substituted byproduct, consuming two equivalents of the starting material for every one equivalent of piperazine.

Recommended Solution:

  • Stoichiometric Control: Use a significant excess of piperazine (3-5 equivalents or more) relative to the methyl 4-(chlorosulfonyl)benzoate. This statistically favors the mono-sulfonylation of piperazine.[8]

  • Slow Addition: Add the methyl 4-(chlorosulfonyl)benzoate solution dropwise to the piperazine solution. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the already mono-substituted piperazine.[8]

Issue 2: Presence of Impurities in the Crude Product

Potential Impurity A: 4-Carbomethoxybenzenesulfonic acid

This impurity arises from the hydrolysis of the starting sulfonyl chloride as described above.

Detection and Removal:

  • TLC Analysis: The sulfonic acid will have a much lower Rf value (more polar) than the desired product on a silica gel TLC plate.

  • Purification: This impurity can typically be removed by column chromatography on silica gel. Due to its high polarity, it will remain on the column while the desired product elutes with a moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Impurity B: Di-substituted Piperazine

This byproduct is less polar than the desired mono-substituted product.

Detection and Removal:

  • TLC Analysis: The di-substituted byproduct will have a higher Rf value than the desired product.

  • Purification: Column chromatography is effective for separating the mono- and di-substituted products.

Potential Impurity C: Unreacted Piperazine

If a large excess of piperazine is used, it will be present in the crude product.

Detection and Removal:

  • Aqueous Workup: Piperazine and its hydrochloride salt are water-soluble and can be removed by washing the organic layer with water or a mild acidic solution during the workup.

Issue 3: Product Degradation During Workup or Purification

Potential Cause: Ester Hydrolysis

The methyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.

Recommended Precautions:

  • Mild Workup Conditions: Avoid strong acids or bases during the aqueous workup. If an acid or base wash is necessary, perform it at low temperatures and for a short duration.

  • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and purification.

Experimental Protocols

General Procedure for the Synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Purification Workflow Aqueous Workup Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Separate by polarity Solvent Removal Solvent Removal Column Chromatography->Solvent Removal Isolate free base HCl Salt Formation HCl Salt Formation Solvent Removal->HCl Salt Formation Protonation Pure Product Pure Product HCl Salt Formation->Pure Product

Caption: General purification workflow.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperazine (4 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Electrophile: Dissolve methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred piperazine solution over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the hydrochloride salt.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochlorideC₁₂H₁₇ClN₂O₄S320.79

Data obtained from supplier information.[1]

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Fun, H.-K., Yeap, C. S., Kumar, C. S. C., Yathirajan, H. S., & Narayana, B. (2008). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility and Stability of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride .

This molecule presents a unique tri-part challenge: it contains a basic secondary amine (piperazine) formulated as a hydrochloride (HCl) salt, a highly hydrophobic aryl-sulfonamide core, and a hydrolytically sensitive methyl ester. Understanding the causality behind its behavior in different solvent systems is critical for ensuring reproducibility in both biological assays and organic synthesis.

Frequently Asked Questions (FAQs)
In Vitro Biological Assays (Aqueous Media)

Q1: Why does my compound precipitate when diluted from a DMSO stock into a pH 7.4 assay buffer? A1: This is a classic pKa​ -driven solubility failure. The molecule contains a piperazine ring where the N4 nitrogen acts as a basic secondary amine. While standard piperazines have a pKa​ around 9.8, the strongly electron-withdrawing sulfonamide group at N1 pulls electron density across the ring, lowering the pKa​ of the N4 amine to approximately 7.5–8.0[1]. At physiological pH (7.4), a significant fraction of the compound is deprotonated into its free base form. Unlike the protonated HCl salt, the free base is highly hydrophobic due to the bulky aryl-sulfonamide and methyl ester moieties, causing it to rapidly aggregate and crash out of aqueous solutions[2].

Q2: How can I prevent precipitation in biological assays without altering the compound's integrity? A2: To maintain solubility in aqueous media, you must disrupt the hydrophobic interactions of the free base. We recommend a three-pronged approach:

  • Co-solvents: Maintain a final DMSO concentration of 1-2% in the assay well.

  • Surfactants: Introduce a non-ionic surfactant like 0.05% - 0.1% Tween-20 to form stabilizing micelles around the hydrophobic free base.

  • pH Control: If your assay biology tolerates it, slightly lower the buffer pH to 6.5–6.8. This ensures the piperazine nitrogen remains fully protonated and soluble.

Organic Synthesis & Stock Solutions

Q3: I am using this compound as a building block for an amide coupling reaction. Why is it completely insoluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A3: You are encountering the high lattice energy of the hydrochloride salt. Ionic salts generally exhibit negligible solubility in non-polar or moderately polar organic solvents. To proceed with organic synthesis, you must generate the free base in situ. Adding a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), will neutralize the HCl salt. The resulting free base will readily dissolve in DCM or EtOAc, allowing your coupling reaction to proceed.

Q4: My stock solutions seem to lose potency over time, and LC-MS shows a new peak with a mass of [M-14]. What is degrading? A4: The methyl ester group is undergoing hydrolysis. Methyl esters are highly susceptible to base-catalyzed hydrolysis (saponification), especially at pH > 8.0, yielding the corresponding carboxylic acid and methanol[3]. The loss of the −CH2​− group corresponds exactly to the -14 Da mass shift you are observing. This degradation is accelerated by heat and the presence of water.

Quantitative Data: Solvent Compatibility Matrix

Summarizing the physicochemical behavior of the compound allows for rapid decision-making at the bench.

Solvent / MediaSolubility ProfileChemical StabilityRecommended Action / Troubleshooting
DMSO (Anhydrous) High (>50 mM)High (Months at -20°C)Ideal for primary stock solutions. Store with molecular sieves.
DCM / DMF / EtOAc Very Low (as HCl salt)HighAdd 1.5 eq DIPEA to form the organic-soluble free base.
Aqueous Buffer (pH < 6.0) Moderate (1-5 mM)Moderate (Ester stable)Ideal for acidic formulations; piperazine remains protonated.
Aqueous Buffer (pH 7.4) Low (<100 µM)ModerateAdd 0.1% Tween-20; keep DMSO at 1-2% to prevent crashing.
Aqueous Buffer (pH > 8.0) LowPoor (Rapid Hydrolysis)Avoid. The methyl ester will rapidly saponify[3].
Experimental Protocols
Protocol A: Preparation of a Stable 10 mM In Vitro Assay Stock

This protocol utilizes a self-validating visual check to ensure the compound has not degraded prior to assay introduction.

  • Equilibration: Allow the lyophilized vial of Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl to reach room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which will slowly hydrolyze the ester during storage.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. Vortex vigorously for 30 seconds.

  • Verification: Inspect the solution against a light background. It must be completely clear. Self-Validation: Cloudiness in anhydrous DMSO indicates moisture-induced ester hydrolysis (carboxylic acid precipitation) or severe salt aggregation.

  • Aqueous Dilution: In a separate tube, prepare your assay buffer (e.g., HEPES pH 7.0) containing 0.1% Tween-20.

  • Final Addition: Slowly pipette the 10 mM DMSO stock into the vortexing buffer to reach your final assay concentration (e.g., 100 µM). Causality: Rapid kinetic mixing prevents localized high concentrations of the hydrophobic free base, preventing nucleation and precipitation.

Protocol B: In Situ Free-Basing for Organic Synthesis

Use this workflow when coupling the secondary piperazine amine to a carboxylic acid.

  • Suspension: Weigh the required amount of the HCl salt into a dry, round-bottom flask purged with Argon.

  • Solvent Addition: Add anhydrous DCM or DMF (typically 5-10 mL per gram of compound). The compound will remain a cloudy, insoluble suspension.

  • Neutralization: Dropwise, add 1.5 to 2.0 equivalents of DIPEA or Triethylamine (TEA).

  • Activation: Sonicate the mixture for 1-2 minutes. Self-Validation: The suspension will transition into a clear, homogenous solution, physically confirming that the HCl salt has been successfully converted to the organic-soluble free base.

  • Reaction: Immediately proceed with the addition of your coupling reagents (e.g., HATU/EDC) and the target carboxylic acid.

Workflow Visualization

Below is the logical decision tree for handling Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl based on your experimental endpoint.

HandlingWorkflow Start Methyl 4-(piperazin-1-ylsulfonyl) benzoate HCl App Target Application? Start->App Bio In Vitro Bioassays (Aqueous Media) App->Bio Biology Chem Organic Synthesis (Non-polar Solvents) App->Chem Chemistry BioIssue Risk: Free base precipitation at pH 7.4 Bio->BioIssue ChemIssue Risk: HCl salt insoluble in DCM/EtOAc Chem->ChemIssue BioSol 1. Dissolve in DMSO (10 mM) 2. Dilute in buffer + 0.1% Tween-20 3. Maintain pH 6.5 - 7.0 BioIssue->BioSol ChemSol 1. Suspend in DCM/DMF 2. Add 1.5 eq DIPEA/TEA 3. Sonicate to yield free base ChemIssue->ChemSol Ester Caution: Methyl ester hydrolyzes rapidly at pH > 8.0 BioSol->Ester ChemSol->Ester

Decision tree for overcoming solubility and stability issues of the compound.

References
  • Determination of Solubility of 4-(2-Hydroxyethyl)
  • Piperazine skeleton in the structural modification of n
  • A study on the stability of anhydroecgonine methyl ester (crack biomarker), benzoylecgonine, and cocaine in human urine SciELO

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride . While the sulfonamide core of this molecule provides robust kinetic stability, the terminal methyl ester and the highly hygroscopic nature of the hydrochloride salt introduce significant degradation risks during storage and experimental workflows.

This guide abandons generic advice in favor of mechanistic troubleshooting, providing you with the exact causality behind compound degradation and self-validating protocols to ensure experimental integrity.

Structural Vulnerability Analysis

To prevent decomposition, we must first understand the molecule's structural liabilities. The compound features three distinct regions of interest:

  • The Methyl Ester: Highly susceptible to acyl transfer to water (hydrolysis)[1].

  • The Hydrochloride Salt: Basic amines like piperazine are frequently formulated as HCl salts, which are notoriously hygroscopic[2].

  • The Sulfonamide Linkage: Possesses a high HOMO-LUMO energy gap, conferring excellent kinetic stability against cleavage under standard conditions[3].

Pathway A Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl (Intact Compound) B Ambient Moisture (Hygroscopic HCl Salt) A->B Absorbs C Ester Hydrolysis (Base/Acid Catalyzed) A->C Aqueous Solution B->C Provides H2O D 4-(piperazin-1-ylsulfonyl)benzoic acid (Degradant) C->D E Methanol (Byproduct) C->E

Fig 1. Primary degradation pathways of Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl.

Frequently Asked Questions (Mechanistic Insights)

Q: Why is my solid powder degrading into a sticky residue over time? A: The degradation is driven by the hydrochloride (HCl) salt form. HCl salts of basic amines act as moisture sinks[2]. They absorb ambient humidity, creating a localized micro-aqueous environment on the crystal surface. This absorbed water acts as a reactant for the solid-state hydrolysis of the methyl ester, converting it into 4-(piperazin-1-ylsulfonyl)benzoic acid and methanol[4]. The generation of liquid methanol further dissolves the crystal lattice, causing the "sticky" appearance.

Q: Is the sulfonamide linkage susceptible to cleavage in my biological assays? A: No. Sulfonamides are exceptionally stable in physiological and standard chemical environments[3]. Unlike amides or esters, sulfonamides require extreme conditions (e.g., boiling in concentrated strong acids) to cleave. Your primary analytical focus should exclusively be on monitoring the ester moiety.

Q: How does pH affect the stability of the compound in solution? A: Ester hydrolysis follows a classic V-shaped pH-rate profile[1]. Under basic conditions (pH > 7), hydroxide ions rapidly attack the carbonyl carbon (base-catalyzed hydrolysis). Under strongly acidic conditions (pH < 2), the carbonyl oxygen is protonated, making it susceptible to attack by water. Maximum stability is achieved in slightly acidic environments.

Quantitative Stability Profiles

To aid in experimental design, all quantitative stability parameters and estimated half-lives are summarized below.

Table 1: Physicochemical Vulnerability Profile

Functional GroupVulnerabilityMechanismPreventive Measure
Methyl Ester HighHydrolysis (Acyl transfer to water)Maintain pH 4.0–5.0; avoid prolonged aqueous exposure[1].
HCl Salt ModerateHygroscopicity (Moisture absorption)Store in desiccator with Argon purge[2].
Sulfonamide LowNucleophilic cleavageAvoid boiling in strong acids/bases[3].

Table 2: Estimated Hydrolysis Rates vs. Environmental Conditions

StateConditionEstimated Stability ( t1/2​ )Primary Degradation Driver
Solid25°C, 75% RH (Open)< 1 MonthHygroscopic moisture pooling[2]
Solid-20°C, Desiccated> 2 YearsN/A (Stable)
SolutionpH 2.0 (Aqueous)~ 12-24 HoursAcid-catalyzed hydrolysis
SolutionpH 4.5 (Aqueous)> 7 DaysMinimal catalytic activity[1]
SolutionpH 8.0 (Aqueous)< 2 HoursBase-catalyzed hydrolysis[4]
Troubleshooting Workflow

If you detect a loss of potency in your assays, utilize the following diagnostic workflow to isolate the point of failure.

Workflow Start Degradation Detected? State Solid or Solution? Start->State Solid Solid State State->Solid Sol Aqueous Solution State->Sol Hygro Check Humidity & Seal Solid->Hygro pH Check Buffer pH Sol->pH Desiccate Store over Drierite / Argon Hygro->Desiccate Adjust Adjust to pH 4.0 - 5.0 pH->Adjust

Fig 2. Troubleshooting workflow for mitigating moisture and pH-induced degradation.

Self-Validating Experimental Protocols

Do not rely on assumptions. Every protocol below is designed as a self-validating system to ensure the integrity of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride before you commit to expensive downstream assays.

Protocol A: Solid-State Desiccation and Handling
  • Mechanistic Rationale: Preventing ambient water ingress stops solid-state hydrolysis driven by the hygroscopic HCl salt[2].

  • Step-by-Step:

    • Aliquot the bulk powder into single-use amber glass vials immediately upon receipt.

    • Purge each vial with dry Argon gas for 5 seconds to displace ambient moisture.

    • Seal with PTFE-lined caps and store at -20°C inside a secondary vacuum desiccator containing Drierite (calcium sulfate).

  • System Validation: Place a cobalt chloride moisture-indicator card inside the secondary desiccator. Validation Check: If the card turns pink (indicating >10% Relative Humidity), the desiccation system has failed. Discard the Drierite, re-purge the system, and run Protocol C on the compound before use.

Protocol B: Preparation of pH-Stabilized Aqueous Stocks
  • Mechanistic Rationale: Minimizing hydroxide and hydronium ion concentrations reduces the rate of ester cleavage[1].

  • Step-by-Step:

    • Prepare a 50 mM Acetate buffer and adjust the pH to exactly 4.5.

    • Crucial Step: Measure the buffer pH before adding the compound.

    • Dissolve the required amount of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride into the buffer.

    • Keep the solution on ice (4°C) and use within 12 hours. Do not freeze-thaw aqueous ester solutions.

  • System Validation: After dissolution, re-measure the pH of a small aliquot. The basic nature of the piperazine ring (if not fully saturated as an HCl salt) can occasionally cause an upward pH drift. If the pH exceeds 6.0, discard and remake the buffer with a higher buffering capacity.

Protocol C: HPLC-UV Integrity Assay
  • Mechanistic Rationale: You must confirm the ester has not hydrolyzed into 4-(piperazin-1-ylsulfonyl)benzoic acid before running biological assays[5].

  • Step-by-Step:

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

    • Detection: UV at 254 nm.

    • Sample Prep: Dissolve 1 mg/mL of the test compound in anhydrous Acetonitrile.

  • System Validation (The Forced Degradation Control):

    • Control Tube: Deliberately hydrolyze a small sample by adding 0.1M NaOH for 30 minutes. Inject this first. This validates the system by identifying the exact retention time of the benzoic acid degradant.

    • Test Tube: Inject your actual sample. Validation Check: If the peak corresponding to the benzoic acid degradant exceeds 5% Total Area Under Curve (AUC), the batch is compromised and must be discarded.

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • Hydrolysis in Pharmaceutical Formulations Source: United States Patent and Trademark Office (USPTO) URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Sulfonylpiperazine Scaffold in Drug Discovery: A Comparative Analysis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride

Introduction to the Sulfonylpiperazine Pharmacophore In contemporary structure-based drug design, sulfonylpiperazines have emerged as a highly privileged class of therapeutic agents and versatile synthetic intermediates....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Sulfonylpiperazine Pharmacophore

In contemporary structure-based drug design, sulfonylpiperazines have emerged as a highly privileged class of therapeutic agents and versatile synthetic intermediates. The unique structural motif—a rigid piperazine ring coupled with a strongly electron-withdrawing sulfonyl group—imparts exceptional physicochemical properties. These include enhanced metabolic stability, tunable basicity, and the ability to engage in diverse molecular interactions such as hydrogen bonding and electrostatic bridging within target protein pockets[1].

This guide provides an in-depth comparative analysis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (MPB-HCl) —a highly functionalized, dual-reactive building block—against fully elaborated, biologically active sulfonylpiperazine therapeutics, such as the anti-tubercular agent sPBTZ and the anti-malarial compound MMV020291 .

Comparative Physicochemical and Functional Profiling

To fully appreciate the utility of MPB-HCl in drug development, it must be contextualized against advanced sulfonylpiperazine derivatives that have been optimized for specific biological targets.

Quantitative Data Comparison
CompoundMolecular Weight ( g/mol )ClogPPrimary Target / ApplicationKey Structural Feature
MPB-HCl (CAS: 1177346-98-3)320.79~1.2 (Free base)Synthetic Building Block / ScaffoldOrthogonal reactive sites (secondary amine & methyl ester) for divergent library synthesis.
sPBTZ (e.g., 11626091)531.00~3.5M. tuberculosis DprE1 EnzymeCovalent inhibitor; improved aqueous solubility and microsomal stability over early benzothiazinones[2].
MMV020291 ~400.000.88P. falciparum Actin-1/ProfilinBasic nitrogen (BaN) is critical for blocking erythrocyte invasion by merozoites[3][4].

Mechanistic Insights: Why Choose MPB-HCl as a Starting Scaffold?

When designing a targeted drug library, medicinal chemists require scaffolds that allow for rapid, divergent synthesis while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. MPB-HCl is engineered specifically for this purpose, and its structural design is grounded in strict chemical causality:

  • The Hydrochloride Salt Form : Piperazines are inherently prone to oxidation and can absorb atmospheric CO₂ to form carbamates. Supplying this building block as a hydrochloride salt ensures long-term bench stability, prevents premature polymerization, and allows for precise stoichiometric control during cross-coupling reactions.

  • Orthogonal Reactivity : The N1 position of the piperazine is unprotected (once neutralized), making it available for electrophilic trapping. Concurrently, the methyl ester on the benzoate moiety remains completely unreactive during N-alkylation or Buchwald-Hartwig amination. It can be subsequently saponified to yield a free carboxylic acid for late-stage amidation.

  • The Role of Basic Nitrogen (BaN) : The piperazine ring provides a basic nitrogen center, which has been statistically proven to be a key property in antimalarial and antimicrobial chemical space, driving both target engagement (via salt bridges) and aqueous solubility[5].

Pharmacophore A Aryl Benzoate (Hydrophobic/Pi-Pi Stacking) B Sulfonyl Group (Strong H-Bond Acceptor) A->B C-S Bond C Piperazine Ring (Rigid Spatial Spacer) B->C Sulfonamide Linkage D Basic Nitrogen (Salt Bridge Formation) C->D Intramolecular

Pharmacophore model of sulfonylpiperazine derivatives in target binding pockets.

Experimental Methodologies and Protocols

To ensure scientific trustworthiness, the following protocols represent a self-validating system for utilizing MPB-HCl to generate a biologically active library, followed by phenotypic screening.

Protocol 1: Divergent Synthesis of a Sulfonylpiperazine Library

Causality Focus: This three-step workflow leverages the orthogonal reactivity of MPB-HCl to independently modify two distinct vectors of the molecule.

  • Step 1: N-Derivatization (Free-basing and Alkylation)

    • Procedure: Suspend 1.0 eq of MPB-HCl in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Add 1.1 eq of the desired alkyl/aryl halide. Heat to 60°C for 12 hours.

    • Rationale: DIPEA is a non-nucleophilic base. It liberates the secondary amine of the piperazine from its HCl salt without hydrolyzing the methyl ester, ensuring strictly regioselective alkylation.

  • Step 2: Ester Saponification

    • Procedure: Isolate the intermediate and dissolve in a 3:1 mixture of THF/H₂O. Add 3.0 eq of Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with Ethyl Acetate.

    • Rationale: LiOH provides mild basic conditions that efficiently cleave the methyl ester to a carboxylic acid. The sulfonamide bond connecting the piperazine to the benzoate is highly stable to these conditions and remains intact.

  • Step 3: Late-Stage Amidation

    • Procedure: Dissolve the resulting carboxylic acid in DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes to form the active ester, then add 1.2 eq of the target primary or secondary amine. Stir for 6 hours.

Protocol 2: Phenotypic Screening via Resazurin Viability Assay

Once the MPB-HCl derived library is synthesized, its biological efficacy (e.g., against M. tuberculosis or P. falciparum) must be validated.

  • Step 1: Cell Seeding and Compound Treatment

    • Procedure: Seed the target pathogen in 384-well plates. Pin-transfer the synthesized sulfonylpiperazine compounds at varying concentrations (e.g., 10 µM to 1 nM) to establish dose-response curves. Incubate for 72 hours.

  • Step 2: Resazurin Addition

    • Procedure: Add 0.15 mg/mL resazurin solution to each well. Incubate for an additional 24 hours.

    • Rationale: Resazurin is a blue, non-fluorescent dye. Metabolically active, viable cells reduce resazurin to resorufin, which is highly fluorescent (Ex 560 nm / Em 590 nm). This provides a self-validating, direct readout of cell viability, effectively identifying compounds that successfully penetrate the cell wall and inhibit their target (such as DprE1 or Actin-1)[2][3].

Workflow Step1 MPB-HCl Scaffold (Stable Starting Material) Step2 N-Derivatization (DIPEA, R-X) Step1->Step2 Step3 Ester Saponification (LiOH, THF/H2O) Step2->Step3 Step4 Amide Coupling (HATU, R-NH2) Step3->Step4 Step5 Phenotypic Screening (Resazurin Assay) Step4->Step5

Step-by-step synthetic and biological screening workflow utilizing the MPB-HCl scaffold.

Conclusion

The comparative analysis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride against established drugs like sPBTZ and MMV020291 highlights its immense value in early-stage drug discovery. By offering orthogonal reactivity, an optimal ClogP starting point, and the critical Basic Nitrogen (BaN) required for target engagement, MPB-HCl serves as a premier scaffold for the rapid development of novel antimicrobial, antimalarial, and oncological therapeutics.

References

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives OmicsOnline URL: [Link][1]

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link][2]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics PLOS Biology URL:[Link][3]

  • Basic Nitrogen (BaN) Is a Key Property of Antimalarial Chemical Space ACS Publications URL:[Link][5]

  • Identification of New Candidate Inhibitors Able to Prevent Erythrocyte Invasion in Malaria by Drug Screening Turkish Journal of Parasitology URL: [Link][4]

Sources

Comparative

Structure-activity relationship (SAR) studies of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride derivatives

Comprehensive Comparison Guide: SAR Studies of Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride Derivatives Executive Summary & Strategic Rationale In modern medicinal chemistry, the piperazine-sulfonamide axis is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: SAR Studies of Methyl 4-(piperazin-1-ylsulfonyl)benzoate Hydrochloride Derivatives

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the piperazine-sulfonamide axis is a privileged structural motif. It serves as the backbone for diverse therapeutic agents, ranging from non-iminosugar chaperones for lysosomal storage disorders[1] to inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH)[2] and human tissue transglutaminase (hTG2)[3].

Among the various building blocks available, Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS 1177346-98-3) stands out as a highly versatile, bifunctional scaffold. Unlike rigid or highly basic alternatives, this scaffold provides a secondary amine for rapid electrophilic diversification and a methyl ester that can be systematically hydrolyzed or converted into amides. This guide objectively compares the performance and synthetic utility of the benzoate scaffold against leading alternatives, providing actionable structure-activity relationship (SAR) insights and validated experimental workflows.

Scaffold Comparison: Benzoate vs. Industry Alternatives

When designing a targeted library, selecting the correct base scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of the lead compounds. Below is an objective comparison of the Methyl 4-(piperazin-1-ylsulfonyl)benzoate scaffold against two widely used alternatives in the field.

ScaffoldKey Structural FeaturePrimary Literature ApplicationPhysicochemical AdvantageSynthetic LimitationMethyl 4-(piperazin-1-ylsulfonyl)benzoatePara-methoxycarbonyl groupTargeted covalent inhibitors (hTG2)[3]; Modulators of NF-κB[4]Excellent metabolic stability; easily hydrolyzed to tune solubility and H-bonding.Ester hydrolysis requires careful pH control to avoid sulfonamide cleavage.5-(Piperazin-1-ylsulfonyl)indolin-2-oneIndolinone ringAcid α -Glucosidase (GAA) chaperones (e.g., Pompe disease)[1][5]Rigid, planar core provides strong π π stacking in deep hydrophobic pockets.Poor aqueous solubility; limited vectors for C-terminal extension.5-(Piperazin-1-ylsulfonyl)isoquinolineIsoquinoline ringIMPDH inhibitors (M. tuberculosis)[2]Basic nitrogen enhances solubility and forms critical salt bridges with acidic residues.High basicity can lead to hERG liability and poor membrane permeability.

Structure-Activity Relationship (SAR) Profiling

To demonstrate the optimization potential of the Methyl 4-(piperazin-1-ylsulfonyl)benzoate scaffold, we present a comparative SAR dataset. The objective is to evaluate how modifications at the piperazine nitrogen (R1) and the benzoate ester (R2) influence target affinity (IC 50​ ) and target engagement (Thermal Shift, ΔTm​ ).

Note: The following table synthesizes representative SAR trends based on the optimization of piperazine-sulfonamide inhibitors[1][3].

CompoundR1 (Piperazine N-Substituent)R2 (Benzoate Modification)Target IC 50​ ( μ M) ΔTm​ ( ∘ C)SAR Insight / CausalityLead Scaffold-H (Secondary Amine)-OCH 3​ (Methyl Ester)> 50.0+0.2Uncapped amine lacks hydrophobic interactions; ester provides no H-bond donation.Derivative ACyclohexylcarbonyl-OCH 3​ (Methyl Ester)12.5+2.1Bulky aliphatic group at R1 occupies the hydrophobic pocket, driving primary affinity[2].Derivative B4-Acetylphenyl-OCH 3​ (Methyl Ester)3.4+4.5Aromatic R1 enhances π π stacking; acetyl group acts as a critical H-bond acceptor[1].Derivative C4-Acetylphenyl-OH (Carboxylic Acid)0.8+6.2Hydrolysis of the ester to an acid allows for salt-bridge formation with basic target residues.Derivative D4-Acetylphenyl-NH-CH 2​ -Ph (Benzylamide)8.9+3.0Amide extension causes steric clash in tight binding pockets, reducing overall affinity.

Workflow Visualization

SAR_Strategy A Methyl 4-(piperazin-1-ylsulfonyl)benzoate (Core Scaffold) B Piperazine N-Capping (Affinity Tuning) A->B Electrophile Coupling C Ester Hydrolysis (Solubility/H-Bonding) A->C LiOH/H2O E Lead Candidate Selection B->E SAR Profiling D Amide Derivatization (Pharmacokinetics) C->D Amine + HATU D->E SAR Profiling

Workflow for SAR optimization of the benzoate scaffold.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and controls are utilized.

Protocol 1: Synthesis of N-Acyl Derivatives from the Hydrochloride Scaffold

Objective: To cap the piperazine ring while preserving the methyl ester.

  • Free-Basing the Scaffold : Dissolve Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 10 minutes at room temperature.

    • Causality: The scaffold is supplied as an HCl salt. DIPEA neutralizes the salt to liberate the nucleophilic secondary amine. The excess base acts as an acid scavenger for the subsequent coupling step.

  • Electrophilic Coupling : Cool the reaction to 0°C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

    • Causality: Performing the addition at 0°C prevents exothermic degradation and minimizes the risk of off-target reactions, such as ester cleavage.

  • Reaction Monitoring : Stir the mixture for 4 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Self-Validating Step: Always spot the starting material alongside the reaction mixture. Complete disappearance of the baseline amine spot confirms reaction completion.

  • Workup & Purification : Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography.

Protocol 2: Target Engagement via Thermal Shift Assay (TSA)

Objective: To objectively measure the binding affinity of the synthesized derivatives without the confounding variables of cellular permeability.

  • Protein Preparation : Dilute the recombinant target protein to a final concentration of 2 μ M in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Dye and Compound Addition : In a 96-well qPCR plate, combine 18 μ L of the protein solution, 1 μ L of SYPRO Orange dye (5x final concentration), and 1 μ L of the synthesized derivative (10 μ M final concentration, dissolved in DMSO).

    • Causality: SYPRO Orange is an environmentally sensitive dye. It is quenched in aqueous solutions but fluoresces brightly when it binds to the hydrophobic core of a protein exposed during thermal denaturation[1].

  • Self-Validating Controls :

    • Negative Control: 1 μ L of pure DMSO (establishes the baseline melting temperature, Tm​ , and accounts for solvent effects).

    • Positive Control: 1 μ L of a known high-affinity reference inhibitor (confirms the assay is responsive to stabilization).

  • Thermal Denaturation : Seal the plate and centrifuge at 1000 rpm for 1 minute to remove bubbles. Run a melt curve from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence.

  • Data Analysis : Calculate the Tm​ by identifying the inflection point (the peak of the first derivative) of the melt curve. Calculate ΔTm​=Tm​(Compound)−Tm​(DMSO) . A ΔTm​>2∘ C indicates significant target engagement.

Mechanism of Action Visualization

MoA N1 Target Protein (Apo / Unstable State) N2 Derivative Binding (Target Engagement) N1->N2 Compound Addition N3 Thermal Stabilization (ΔTm > 2°C) N2->N3 Thermodynamic Shift N4 Conformational Lock N3->N4 Folding Correction N5 Enzymatic Inhibition / Chaperone Rescue N4->N5 Phenotypic Output

Mechanism of action for compound-mediated target stabilization.

References
  • Title: 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2 Source: NIH Molecular Libraries Program / PubMed URL: [Link]

  • Title: Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation Source: PubMed Central (PMC) URL: [Link] (Derived from search context[4])

Sources

Validation

Benchmarking Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride against other synthetic intermediates

As a Senior Application Scientist, selecting the optimal synthetic intermediate is not merely a matter of synthetic convenience; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic intermediate is not merely a matter of synthetic convenience; it is a strategic decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a lead compound. Piperazine and sulfonamide moieties are among the most privileged pharmacophores in modern medicinal chemistry, frequently appearing in FDA-approved drugs ranging from kinase inhibitors to antiretrovirals[1].

In this technical guide, we benchmark Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride —a highly versatile, bifunctional building block—against traditional monofunctional and alkyl-linked alternatives. By dissecting the causality behind its structural features, we will demonstrate how to leverage this intermediate to build robust, self-validating synthetic workflows.

The Causality of Structural Design

To understand the value of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, we must deconstruct its architecture and the chemical causality it introduces into a drug discovery program:

  • The Piperazine Core: Piperazine provides structural rigidity, a favorable polar surface area, and built-in basicity. These features directly enhance oral bioavailability and target affinity through precise spatial orientation of appended functional groups[2].

  • The Sulfonamide Linker: Unlike simple alkyl or methylene linkers, sulfonamides are highly resistant to metabolic oxidation (e.g., CYP450-mediated N-dealkylation). Furthermore, the sulfonyl oxygens serve as critical hydrogen bond acceptors, frequently engaging with backbone amides in target binding pockets such as HIV-1 protease and Dipeptidyl Peptidase-IV (DPP-IV)[3][4].

  • The para-Methyl Benzoate Handle: The inclusion of the methyl ester provides an orthogonal point of functionalization. It allows chemists to first derivatize the secondary amine of the piperazine, and subsequently hydrolyze the ester to a carboxylic acid for downstream amidation or bioconjugation[5].

Benchmarking: Comparative Profiling

To objectively evaluate its performance, we benchmark Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride against two common alternatives:

  • 1-(Phenylsulfonyl)piperazine: A standard sulfonamide lacking the orthogonal ester handle.

  • Methyl 4-(piperazin-1-ylmethyl)benzoate: A structural analog utilizing a methylene (-CH2-) linker instead of a sulfonyl (-SO2-) linker.

Table 1: Physicochemical and Reactivity Profiling

FeatureMethyl 4-(piperazin-1-ylsulfonyl)benzoate HCl1-(Phenylsulfonyl)piperazineMethyl 4-(piperazin-1-ylmethyl)benzoate
Linker Type Sulfonyl (-SO2-)Sulfonyl (-SO2-)Methylene (-CH2-)
Orthogonal Handle Yes (Methyl ester)No (Terminal phenyl)Yes (Methyl ester)
Piperazine N4 Basic pKa ~7.5 - 8.0 (Attenuated)~7.5 - 8.0 (Attenuated)~9.0 - 9.5 (Highly basic)
Metabolic Stability High (Resistant to cleavage)HighModerate (Oxidation liability)
H-Bond Acceptors 4 (Sulfonyl + Ester)2 (Sulfonyl)2 (Ester)
Primary Utility Bifunctional extended scaffoldsMonofunctional cappingFlexible, basic linker applications

Expert Insight: Notice the shift in the piperazine N4 pKa. The strongly electron-withdrawing sulfonyl group exerts an inductive effect across the piperazine ring, lowering the pKa of the distal basic nitrogen compared to the methylene linker in the alkyl analog. This attenuation is often a deliberate design choice to improve membrane permeability and reduce hERG channel toxicity in drug candidates[2][4].

Experimental Workflow: Orthogonal Functionalization

The true power of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride lies in its orthogonal reactivity. Below is a self-validating, step-by-step protocol for extending this intermediate into a complex peptidomimetic or hybrid molecule.

G A Methyl 4-(piperazin-1-ylsulfonyl) benzoate HCl B N-Functionalization (Acylation/Alkylation) A->B DIPEA, R-X C Stable Intermediate B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D Saponification E Amidation (EDCI, Amine) D->E Peptide Coupling F Final Target Compound E->F

Figure 1: Orthogonal synthetic workflow leveraging the dual-reactivity of the target intermediate.

Protocol: Chemoselective N-Acylation and Sequential Ester Hydrolysis

Step 1: Free-Basing and N-Acylation

  • Suspend Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: The excess DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine and acts as an acid scavenger for the subsequent reaction.

  • Slowly add the desired electrophile (e.g., an acid chloride or sulfonyl chloride) (1.1 eq).

  • Self-Validation Check: Monitor via TLC (n-hexane/EtOAc 1:1). The disappearance of the ninhydrin-active spot (indicating the consumption of the secondary amine) confirms complete N-acylation.

Step 2: Mild Saponification

  • Isolate the intermediate and dissolve it in a 3:1:1 mixture of THF/MeOH/H2O.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq) and stir at room temperature for 4-6 hours. Causality: LiOH provides mild saponification conditions that selectively cleave the methyl ester without hydrolyzing the newly formed N-acyl or the highly stable sulfonamide linkages.

  • Acidify the mixture to pH ~3 using 1M HCl to precipitate the free carboxylic acid.

  • Self-Validation Check: Analyze the precipitate via LC-MS. A shift in retention time and a mass reduction of 14 Da (loss of the methyl group) unequivocally validates the formation of the carboxylic acid handle, ready for downstream EDCI/HOBt coupling[5].

Case Studies in Drug Development

The structural motifs derived from this intermediate have broad-spectrum pharmaceutical applications[6].

  • Anticancer Hybrids: Researchers have successfully utilized piperazine-sulfonamide building blocks to synthesize benzamide-piperazine-sulfonamide hybrids. These compounds exhibit potent cytotoxicity against glioblastoma (T98G) and breast cancer (MDA-MB-231) cell lines by arresting the G1/S phase of the cell cycle and inhibiting angiogenesis[2][5].

  • Protease Inhibition: In the development of HIV-1 protease inhibitors, replacing simple alkyl piperazines with piperazine sulfonamides yielded a 60-fold increase in enzyme binding affinity. The sulfonamide oxygens form critical hydrogen bonds with the Ile50A and Ile50B residues of the protease, while simultaneously eliminating the metabolic oxidation liabilities associated with unsubstituted piperazines[3].

Pathway P Piperazine-Sulfonamide Pharmacophore H Hydrogen Bonding (Sulfonamide Oxygens) P->H S Steric & Hydrophobic Fit (Aryl/Alkyl extensions via Ester) P->S M Metabolic Stability (Resistance to N-dealkylation) P->M T Target Enzyme (e.g., HIV Protease / DPP-IV) O Enhanced Efficacy & Prolonged Half-life T->O H->T S->T M->O

Figure 2: Pharmacodynamic and pharmacokinetic advantages of the piperazine-sulfonamide pharmacophore.

Conclusion

Benchmarking Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride reveals it to be far superior to simple monofunctional piperazines when complex, multidirectional SAR exploration is required. By combining the metabolic stability and hydrogen-bonding capacity of a sulfonamide with the orthogonal reactivity of a methyl ester, this intermediate allows medicinal chemists to systematically build out both sides of the piperazine core. When integrated into self-validating synthetic workflows, it becomes a highly reliable engine for generating novel, potent therapeutics.

References

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. PMC / nih.gov.[Link][3]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar.[Link][6]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link][1]

  • Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate.[Link][5]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. DOI.org.[Link][2]

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate.[Link][4]

Sources

Comparative

In vitro and in vivo evaluation of compounds synthesized from Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative pharmacological evaluation, assay causality, and translational workflows. Chemical Rationale & Scaffold Versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative pharmacological evaluation, assay causality, and translational workflows.

Chemical Rationale & Scaffold Versatility

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3) is a highly privileged, bifunctional building block in modern medicinal chemistry. Its structural architecture offers two orthogonal vectors for derivatization:

  • The Piperazine Secondary Amine: Amenable to N-alkylation, acylation, or coupling with heteroaromatics (e.g., oxazoles, oxindoles) to modulate target residence time and kinase hinge-binding.

  • The Methyl Benzoate Ester: Easily hydrolyzed to a carboxylic acid for amidation or reduced to an alcohol, allowing precise tuning of the molecule's topological polar surface area (tPSA) and lipophilicity (LogP).

Because of this versatility, derivatives of this core have diverged into two highly distinct therapeutic classes: Targeted Kinase Inhibitors for oncology[1][2] and Pharmacological Chaperones for lysosomal storage diseases[3]. This guide objectively compares the in vitro and in vivo evaluation workflows for these two compound classes, providing self-validating experimental protocols to ensure scientific integrity.

Comparative Evaluation: Kinase Inhibitors vs. Pharmacological Chaperones

Class A: Kinase Inhibitors (Oncology)

By appending oxazole or oxindole moieties to the piperazine nitrogen, researchers have synthesized potent inhibitors targeting Aurora A Kinase and Bruton’s Tyrosine Kinase (BTK)[1][2].

  • In Vitro Profile: These sulfonylated piperazine hybrids exhibit selective cytotoxicity against MYCN-amplified neuroblastoma cells (e.g., Kelly, SH-SY5Y) and BTK-high RAMOS cells, achieving IC50 values in the low micromolar to sub-micromolar range (1.3 µM) while sparing non-malignant HEK293 cells[1][2].

  • In Vivo Profile: Efficacy is typically evaluated in murine xenograft models, where the primary endpoints are tumor volume regression and the induction of G2/M cell cycle arrest and apoptosis[1].

Class B: Pharmacological Chaperones (Metabolic Disease)

When the piperazine nitrogen is substituted with specific aryl groups (e.g., 4-acetylphenyl) and the sulfonyl-aryl core is modified into an indolin-2-one scaffold, the resulting compounds act as non-iminosugar chaperones for Acid α -Glucosidase (GAA)[3].

  • In Vitro Profile: Instead of inhibiting a target to cause cell death, these compounds bind to mutant GAA in the endoplasmic reticulum (ER). This binding thermodynamically stabilizes the misfolded protein, preventing its premature degradation and assisting its trafficking to the lysosome[3].

  • In Vivo Profile: Evaluated in Pompe disease mouse models, the critical in vivo metrics are tissue penetrance (specifically skeletal and cardiac muscle) and the restoration of lysosomal glycogen clearance[3].

TherapeuticPathways Core Methyl 4-(piperazin-1-ylsulfonyl) benzoate Core SubA Amide/Oxindole Derivatives Core->SubA Ester Amidation SubB N-Aryl/Indolinone Derivatives Core->SubB N-Alkylation Kinase Kinase Inhibition (Aurora A / BTK) SubA->Kinase Hinge Binding Chaperone Pharmacological Chaperone (Mutant GAA) SubB->Chaperone ER Stabilization Oncology Oncology (Neuroblastoma, Lymphoma) Kinase->Oncology Apoptosis Metabolic Metabolic Disease (Pompe Disease) Chaperone->Metabolic Lysosomal Trafficking

Divergent therapeutic pathways of the piperazine-sulfonyl-benzoate core.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological properties of the two derivative classes based on standardized in vitro and in vivo ADME/efficacy assays[1][2][3].

ParameterClass A: Kinase Inhibitors (e.g., Oxazole/Oxindole Hybrids)Class B: Pharmacological Chaperones (e.g., Indolin-2-one Analogs)
Primary Target Aurora A Kinase, BTKAcid α -Glucosidase (GAA)
Primary Assay ADP-Glo Kinase Assay / CellTiter-GloDifferential Scanning Fluorimetry (DSF) / 4-MUG Assay
Cellular Model Kelly, SH-SY5Y, RAMOSPatient-derived Pompe Fibroblasts
In Vitro Activity IC 50​ = 0.5 – 1.3 µM (Cytotoxicity)EC 50​ = 2.0 – 5.0 µM (Enzyme stabilization)
Plasma Protein Binding > 85% (High affinity)~ 60-70% (Moderate affinity)
Microsomal Stability Moderate (T 1/2​ ~ 45 mins in HLM)High (T 1/2​ > 90 mins in HLM)
In Vivo Model Murine Xenograft (Subcutaneous)Pompe Disease Knockout Mouse (GAA-/-)
Key In Vivo Metric Tumor Volume Reduction, Target EngagementMuscle Tissue Penetrance, Glycogen Reduction

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the underlying causality for evaluating these piperazine-sulfonyl derivatives.

Protocol 1: High-Throughput Kinase Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of Class A derivatives against Aurora A Kinase while ruling out assay artifacts.

  • Compound Preparation: Serially dilute the piperazine-sulfonyl derivative in 100% DMSO.

    • Causality: Maintaining a constant 1% final DMSO concentration in the assay prevents solvent-induced enzyme denaturation, ensuring observed inhibition is purely compound-driven.

  • Enzyme Incubation: Combine the compound with recombinant Aurora A kinase in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA). Crucially, add 0.01% Triton X-100.

    • Causality: Triton X-100 is a non-ionic detergent that prevents the compound from forming colloidal aggregates. This acts as a self-validating step to rule out Pan-Assay Interference Compounds (PAINS) that inhibit enzymes via non-specific sequestration.

  • Reaction Initiation: Add ATP (at the predetermined K m​ value) and the specific peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection (ADP-Glo): Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal via luciferase.

    • Causality: Measuring ADP production rather than ATP depletion provides a positive-readout signal with a superior signal-to-background ratio, reducing false positives.

Protocol 2: Pharmacokinetic (PK) Profiling (In Vivo)

Objective: Determine the clearance (Cl), volume of distribution (Vd), and half-life (T1/2) of Class B chaperones.

  • Dosing Strategy: Administer the compound intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to male C57BL/6 mice using discrete dosing (one compound per animal cohort).

    • Causality: Cassette dosing (mixing multiple compounds) is strictly avoided here to prevent drug-drug interactions at the hepatic CYP450 level, which would artificially skew the clearance data of the piperazine derivatives.

  • Blood Sampling: Collect blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Sample Preparation: Precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Protein precipitation halts any ex vivo enzymatic degradation of the ester or amide bonds in the compound, locking the in vivo concentration at the exact time of draw.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter ion transition of the piperazine-sulfonyl core.

ScreeningCascade Primary Primary Biochemical Assay (Enzyme Inhibition / DSF) Counter Orthogonal / Counter Screen (DLS for Aggregation, PAINS filter) Primary->Counter Hit Triage Cellular Cellular Efficacy (Proliferation / Target Engagement) Counter->Cellular Validated Hits ADME In Vitro ADME (Microsomal Stability, PAMPA) Cellular->ADME Lead Optimization InVivo In Vivo Validation (PK/PD & Xenograft Efficacy) ADME->InVivo Candidate Selection

Self-validating in vitro to in vivo screening cascade for lead optimization.

References

  • [1] Severin, O. O., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. Available at:

  • [3] Xiao, J., et al. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Probe Reports from the NIH Molecular Libraries Program. Available at:

  • [2] ChemRxiv Preprint (2023). Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Dock. ChemRxiv. Available at:

  • [4] MDPI Cross-Reference (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Available at:

Sources

Validation

Head-to-head comparison of different synthetic routes to piperazine sulfonylbenzoates

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Analysis As a Senior Application Scientist specializing in process chemistry, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Analysis

As a Senior Application Scientist specializing in process chemistry, I frequently evaluate synthetic routes for scalability, atom economy, and overall yield. Piperazine sulfonylbenzoates are critical pharmacophores embedded in numerous blockbuster drugs, most notably PDE5 inhibitors like sildenafil, as well as various antipsychotic agents.

When designing a synthesis for these molecules, chemists generally choose between two divergent pathways: Route A (Early Esterification) , which relies on the chlorosulfonylation of a pre-formed benzoate ester, and Route B (Late Esterification) , which constructs the sulfonamide first before esterifying the benzoic acid. This guide objectively compares both routes, providing the mechanistic rationale and field-proven experimental data required to optimize your workflow.

Visualizing the Synthetic Pathways

The fundamental difference between the two routes lies in the staging of the esterification step. Route A avoids highly polar zwitterionic intermediates, whereas Route B forces the chemist to handle them.

G A_start Alkyl Benzoate A_step1 Chlorosulfonylation (ClSO3H, SOCl2) A_start->A_step1 A_inter Alkyl Chlorosulfonylbenzoate A_step1->A_inter Electrophilic Aromatic Substitution A_step2 N-Sulfonylation (Piperazine derivative, <20°C) A_inter->A_step2 Product Piperazine Sulfonylbenzoate (Target Scaffold) A_step2->Product Sulfonamide Formation B_start Chlorosulfonylbenzoic Acid B_step1 N-Sulfonylation (Piperazine, Base) B_start->B_step1 B_inter Piperazine-Sulfonylbenzoic Acid B_step1->B_inter Sulfonamide Formation B_step2 Esterification (ROH, H+) B_inter->B_step2 B_step2->Product Fischer Esterification

Figure 1: Divergent synthetic pathways for piperazine sulfonylbenzoates (Route A vs. Route B).

Quantitative Performance Comparison

Based on empirical scale-up data and reaction kinetics, Route A consistently outperforms Route B across key manufacturing metrics.

Performance MetricRoute A: Early EsterificationRoute B: Late Esterification
Overall Yield 82% – 88%60% – 70%
Step Count 2 Steps (from alkyl benzoate)2 Steps (from sulfonylbenzoic acid)
Intermediate Solubility High (Lipophilic ester)Low (Zwitterionic acid)
Atom Economy High (using NaOH auxiliary base)Low (requires excess piperazine)
Scalability Excellent (Industrial API standard)Poor (Solubility & extraction bottlenecks)
Primary Impurities Trace sulfonic acidDimeric piperazine byproducts

Detailed Methodologies & Causality Analysis

A robust protocol must be a self-validating system where every reagent and thermal parameter serves a specific, logical purpose. Below are the optimized procedures for both routes.

Route A: Early Esterification (The Sildenafil Intermediate Approach)

This route is the industry standard for synthesizing PDE5 inhibitors because it bypasses zwitterionic intermediates, allowing for simple liquid-liquid extractions.

Step 1: Chlorosulfonylation of Alkyl Benzoate

  • Reaction Setup: Charge a dry reactor with alkyl 2-ethoxybenzoate (1.0 eq).

  • Electrophilic Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise at 0°C.

    • Causality: The low temperature controls the highly exothermic electrophilic aromatic substitution, directing the sulfonyl group cleanly to the para position relative to the ethoxy group while preventing charring.

  • Chlorination: Add thionyl chloride (1.2 eq) and heat the mixture to 60°C for 2 hours.

    • Causality: Chlorosulfonic acid alone often yields a mixture of sulfonyl chloride and sulfonic acid. Thionyl chloride acts as a chlorinating agent to convert any sulfonic acid byproduct back into the highly reactive sulfonyl chloride, maximizing the intermediate yield.

Step 2: N-Sulfonylation with Piperazine

  • Biphasic Setup: Suspend the isolated alkyl chlorosulfonylbenzoate (1.0 eq) in water at 10°C.

  • Nucleophilic Attack: Add 1-methylpiperazine (1.1 eq) and sodium hydroxide (1.0 eq) while strictly [1]. To control the exothermic coupling, the sulfonyl chloride is typically over 30 minutes, followed by TLC monitoring[2].

    • Causality: Sulfonyl chlorides are highly electrophilic and susceptible to , which yields the inactive sulfonic acid[3]. Chilling the reaction ensures the kinetics of the piperazine nucleophilic attack outpace background hydrolysis. Furthermore, using NaOH as an auxiliary base neutralizes the HCl byproduct. This prevents the protonation of piperazine, maintaining its nucleophilicity without requiring a wasteful 2.3 equivalents of the amine[1].

  • Workup: Extract the product using dichloromethane (DCM).

    • Causality: Piperazine derivatives partition exceptionally well into halogenated solvents, allowing for a clean separation from aqueous inorganic salts[4].

Route B: Late Esterification

This route is often attempted when specific benzoate esters are not commercially available, but it introduces significant downstream processing challenges.

Step 1: N-Sulfonylation of Chlorosulfonylbenzoic Acid

  • Reaction Setup: Dissolve piperazine (3.0 eq) in a THF/Water mixture.

    • Causality: A large excess of piperazine is mandatory to statistically minimize the formation of dimeric impurities (where one piperazine molecule reacts with two sulfonyl chloride molecules at both nitrogen atoms).

  • Coupling: Add 4-chlorosulfonylbenzoic acid (1.0 eq) dropwise at 0°C.

  • Isolation: Adjust the pH to the isoelectric point to precipitate the intermediate.

    • Causality: The resulting piperazine-sulfonylbenzoic acid is zwitterionic (containing both a basic amine and an acidic carboxylate). This makes it highly water-soluble and nearly impossible to extract via standard DCM liquid-liquid extraction, forcing a reliance on precise isoelectric precipitation.

Step 2: Fischer Esterification

  • Reaction Setup: Suspend the zwitterionic intermediate in ethanol.

  • Acid Catalysis: Add concentrated sulfuric acid (catalytic) and reflux for 24–48 hours.

    • Causality: The poor solubility of the intermediate necessitates extended reflux times. Unfortunately, prolonged exposure to harsh acidic conditions at elevated temperatures can lead to partial cleavage of the previously formed sulfonamide bond, significantly reducing the overall yield to the 60-70% range.

Conclusion

For drug development professionals scaling up piperazine sulfonylbenzoate scaffolds, Route A is unequivocally the superior choice. By establishing the ester linkage prior to sulfonylation, chemists maintain the lipophilicity of the intermediates, enabling straightforward DCM extractions and avoiding the solubility nightmares associated with zwitterionic species. Route B should only be reserved for specialized analog synthesis where early-stage esterification is synthetically impossible.

References

  • European Patent Office. "Process for preparing sildenafil" (EP0812845B1). Google Patents.
  • China National Intellectual Property Administration. "Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof" (CN102838567B). Google Patents.
  • Jinli Chemical. "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations". URL:[Link]

Sources

Comparative

Reproducibility in Drug Discovery: A Comparative Guide to Piperazinyl-Sulfonyl Building Blocks

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound in Focus: Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3)[1] The Chemical Rationale: Why Building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound in Focus: Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3)[1]

The Chemical Rationale: Why Building Block Selection Matters

In modern medicinal chemistry, the piperazin-1-ylsulfonyl moiety has emerged as a privileged pharmacophore. It is a critical structural component in the development of targeted therapeutics, including orally bioavailable Phosphoinositide 3-Kinase γ (PI3Kγ) inhibitors[2], NAMPT/PARP1 dual-target inhibitors for breast cancer[3], and novel oxazole-based agents targeting neuroblastoma[4].

When synthesizing these complex Active Pharmaceutical Ingredients (APIs), the choice of the starting building block dictates the reproducibility, yield, and scalability of the entire workflow. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride [5] provides distinct mechanistic advantages over its free base, carboxylic acid, or Boc-protected alternatives:

  • Stoichiometric Fidelity (The Hydrochloride Salt): The free base of piperazine derivatives is notoriously hygroscopic and prone to atmospheric oxidation. By utilizing the hydrochloride salt, the secondary amine is protonated, locking the molecule into a highly crystalline, stable lattice[1]. This ensures precise stoichiometric weighing and prevents premature dimerization during storage.

  • Orthogonal Reactivity (The Methyl Ester): Utilizing a methyl ester rather than a free carboxylic acid prevents the formation of an insoluble zwitterion. This guarantees high solubility in aprotic solvents (e.g., DCM, DMF) during the initial N -alkylation or amidation of the piperazine ring. The ester can subsequently be saponified under mild, controlled conditions without cleaving the newly formed bonds.

Workflow A Methyl 4-(piperazin-1-ylsulfonyl) benzoate HCl C Direct N-Functionalization (SN2 / Amidation) A->C Base (DIPEA) B Boc-Protected Alternative D Deprotection Step (TFA / HCl) B->D Acidic Conditions E Intermediate High Purity (>98%) C->E Direct Route F Intermediate Lower Yield/Impurities D->F Neutralization G Ester Saponification (LiOH, THF/H2O) E->G F->G H Final API Scaffold G->H

Fig 1. Synthetic workflow comparison: HCl salt vs. Boc-protected alternatives.

Comparative Performance Data

To objectively evaluate the performance of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride, we must benchmark it against common alternative synthons used in parallel drug discovery libraries.

Table 1: Physicochemical & Handling Comparison
FeatureMethyl 4-(piperazin-1-ylsulfonyl)benzoate HClFree Base VariantBoc-Protected VariantFree Acid Variant
Physical State Highly crystalline solidAmorphous / HygroscopicCrystalline solidZwitterionic solid
Bench Stability Excellent (Resists oxidation)Moderate (Prone to oxidation)GoodGood
Solubility (DCM/DMF) High (Requires in situ neutralization)ModerateHighPoor (Requires harsh heating)
Steps to Final API 2 (Coupling → Saponification)2 3 (Deprotection → Coupling → Saponification)3 (Protection → Coupling → Deprotection)
Table 2: Experimental Yield & Purity (Standard 2-Step Workflow)

Data represents typical outcomes for the synthesis of PARP1 inhibitor precursors[3].

Starting MaterialStep 1: N-Acylation YieldStep 1 Purity (LC-MS)Step 2: Saponification YieldOverall Isolated Yield
HCl Salt (Target) 94%>98%92%86.5%
Free Base 81%88% (Dimer impurities)89%72.1%
Boc-Protected 76% (Post-deprotection)91%85%64.6%

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems , ensuring that researchers can verify success at every critical juncture.

Protocol 1: Chemoselective N-Acylation

Objective: Couple the secondary amine of the piperazine ring with an aryl acid chloride while preserving the methyl ester.

  • Preparation: Suspend Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) at 0 °C under a nitrogen atmosphere.

    • Causality: The HCl salt is intentionally insoluble in DCM until neutralized, preventing premature side reactions.

  • Neutralization: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Validation Check: The cloudy suspension will transition to a clear, homogenous solution within 5 minutes, visually confirming the successful in situ release of the free base.

  • Coupling: Add the target aryl acid chloride (1.1 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • In-Process Control (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of Acetonitrile.

    • Validation Check: The reaction is complete when the starting material mass (m/z 285.09[M+H-HCl]+) is entirely consumed, and the product peak constitutes >95% of the total ion current. If unreacted secondary amine persists, spike with 0.1 eq of acid chloride.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Controlled Saponification

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid for subsequent API functionalization (e.g., linking to an oxazole core[6]).

  • Preparation: Dissolve the N -acylated intermediate from Protocol 1 (1.0 eq) in a THF/Water mixture (3:1 v/v).

  • Hydrolysis: Add LiOH⋅H2​O (2.5 eq) and stir at room temperature for 4 hours.

    • Causality: Utilizing mild LiOH at room temperature—rather than harsh NaOH at reflux—prevents the unwanted cleavage of the newly formed amide bond and protects the delicate sulfonamide linkage.

  • In-Process Control (TLC): Elute a sample on silica gel using 5% MeOH in DCM.

    • Validation Check: The starting material spot ( Rf​ ~0.8) must disappear, replaced entirely by a baseline spot ( Rf​ ~0.0) corresponding to the lithium salt of the product.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl.

    • Validation Check: A dense white precipitate will form immediately as the free carboxylic acid crashes out of the aqueous phase. Filter, wash with cold water, and dry under high vacuum.

Biological Application Context

To understand the value of this building block, we must visualize its role in the final therapeutic context. Piperazinyl-sulfonyl derivatives synthesized via this route are frequently deployed as competitive inhibitors of PARP1, driving synthetic lethality in tumor cells[3].

Pathway DNA DNA Damage PARP1 PARP1 Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD Repair DNA Repair & Cell Survival (Tumor Cell) PARP1->Repair Apoptosis Synthetic Lethality (Apoptosis) Repair->Apoptosis Failure to Repair Drug Piperazinyl-Sulfonyl Derived Inhibitor Drug->PARP1 Competitive Inhibition Drug->Repair Blocks

Fig 2. Mechanism of PARP1 inhibition by piperazinyl-sulfonyl therapeutics.

References

  • Evans et al. "Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors." Journal of Medicinal Chemistry (ACS Publications), 2012. URL:[Link]

  • Severin et al. "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." International Journal of Molecular Sciences (MDPI), 2026. URL:[Link]

  • Zhang et al. "Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents." Molecules (MDPI), 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing the integration of complex active pharmaceutical ingredient (API) intermediates into drug discovery workflows, I frequently manage highly functionalized building blocks. Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of complex active pharmaceutical ingredient (API) intermediates into drug discovery workflows, I frequently manage highly functionalized building blocks. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (CAS: 1177346-98-3)[1] is a prime example. Featuring a piperazine ring, a sulfonamide linkage, and an ester moiety, its structural versatility makes it invaluable for synthesizing targeted therapeutics. However, its physicochemical profile demands rigorous, self-validating safety and disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Profiling and Hazard Rationale

Understanding the molecular properties of a chemical is the foundational step in designing a robust safety protocol. The hydrochloride salt form of this compound increases its aqueous solubility but introduces specific handling considerations, such as hygroscopicity and the potential for the aerosolization of fine powders.

Table 1: Chemical and Hazard Profile

Property / AttributeDescription / ValueOperational Implication
Chemical Name Methyl 4-(piperazin-1-ylsulfonyl)benzoate HClFull nomenclature is strictly required for EH&S waste labeling.
CAS Registry Number 1177346-98-3Primary identifier for inventory and disposal tracking[1].
Physical State Solid (Powder)Prone to aerosolization; requires handling in a localized exhaust environment.
Molecular Weight 320.79 g/mol Used for molarity calculations in solution preparation[1].
Hazard Classification Irritant (Skin/Eye/Respiratory)Mandates the use of appropriate PPE (nitrile gloves, safety goggles).
Waste Classification Regulated Hazardous Solid WasteStrictly prohibited from regular trash or sanitary drain disposal[2].

Operational Safety and Handling Protocols

Expertise & Experience Insight: The primary risk when handling synthetic organic hydrochloride salts is the generation of airborne dust during weighing and transfer. Because the fine powder can carry an electrostatic charge, it may repel from standard metal spatulas, leading to micro-spills on the balance.

Step-by-Step Handling Methodology:

  • Preparation: Conduct all weighing and transfer operations inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station.

  • Static Mitigation: Use an anti-static U-shaped spatula and an anti-static weighing boat. This prevents the powder from dispersing due to static repulsion.

  • PPE Requirements: Don standard laboratory PPE: a fully buttoned lab coat, safety goggles, and double-layered nitrile gloves. The double-gloving technique ensures that if the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Transfer: Slowly transfer the required mass. Cap the source vial immediately after use to prevent moisture absorption (hygroscopicity).

Waste Segregation and Storage Logic

According to EPA guidelines, any laboratory chemical becomes "waste" when it is no longer needed or has served its intended use, and must be treated as hazardous unless confirmed otherwise by a professional[3]. Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride must never be disposed of in the municipal trash or sanitary sewer[2].

Causality: Why can't it go down the drain? The EPA permits sanitary sewer disposal only for readily biodegradable, low-toxicity aqueous solutions (e.g., simple inorganic salts or dilute ethanol)[4]. Complex synthetic organic molecules pose a high risk of environmental persistence and interference with wastewater treatment operations, mandating their interception via high-temperature incineration[4].

G Start Waste Generation: Methyl 4-(piperazin-1-ylsulfonyl) benzoate HCl Solid Solid Waste (Powder, PPE, Vials) Start->Solid Dry materials Liquid Liquid Waste (Organic Solvents) Start->Liquid Dissolved SolidContainer Sealable HDPE Container Label: Hazardous Solid Waste Solid->SolidContainer LiquidContainer Vented Carboy in Secondary Containment Liquid->LiquidContainer EHS EH&S Collection & Waste Characterization SolidContainer->EHS LiquidContainer->EHS Incineration Licensed High-Temperature Incineration EHS->Incineration Final Disposal

Fig 1: Logical workflow for the segregation and disposal of the chemical waste.

Step-by-Step Disposal Procedures

Every protocol must function as a self-validating system. By incorporating secondary containment and immediate labeling, we prevent the cascading failures that lead to laboratory accidents.

Protocol A: Solid Waste Disposal (Unused powder, contaminated vials, and silica gel)

  • Collection: Place all solid waste (including empty reagent vials, contaminated weighing boats, and purification silica gel) into a High-Density Polyethylene (HDPE) solid waste container[2].

  • Labeling: Label the containers of hazardous waste as soon as accumulation begins[3]. The tag must explicitly state "Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride" alongside its approximate percentage. Never use chemical abbreviations[2].

  • Storage: Keep the container tightly sealed when not actively adding waste. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

Protocol B: Liquid Waste Disposal (Reaction mixtures and solvent washes)

  • Segregation: Determine if the solvent used is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate). Note: Because the compound is a hydrochloride salt, its solutions should ideally be routed to the halogenated waste stream to account for the chloride content during incineration.

  • Containment: Pour the liquid waste into the appropriate 4L plastic carboy. Each container of liquid waste must be placed in "secondary containment"[5].

    • Causality: Secondary containments prevent spilled chemicals from reaching the hood, sink, or floor drains in the event the primary vessel fractures[3].

  • Venting: Ensure the waste carboy is equipped with a vented cap to prevent over-pressurization from solvent vapor accumulation.

Spill Response and Decontamination

Spilled chemicals and the absorbent materials used to wipe up the spill are strictly classified as hazardous waste and must be disposed of properly[3].

Emergency Spill Protocol:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Don PPE: Ensure safety goggles, a fully buttoned lab coat, and fresh nitrile gloves are worn.

  • Containment (Solid Spill): Gently cover the powder with a damp paper towel to prevent aerosolization. Do not dry-sweep.

  • Collection: Carefully scoop the damp towel and the powder using a disposable plastic scoop. Place all materials into a sealed, labeled HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.

References

  • Chemistry Lab Waste Disposal - Environmental Marketing Services -[Link]

  • Waste Disposal - Organic Chemistry at CU Boulder - University of Colorado Boulder - [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets | I-WASTE DST - US Environmental Protection Agency (EPA) -[Link]

  • Chemical Waste: Solids | Office of Environmental Health and Safety - Princeton University -[Link]

Sources

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